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Methyl 2,5-dichloro-3-methoxyisonicotinate Documentation Hub

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  • Product: Methyl 2,5-dichloro-3-methoxyisonicotinate
  • CAS: 1305325-16-9

Core Science & Biosynthesis

Foundational

Methyl 2,5-dichloro-3-methoxyisonicotinate: A Comprehensive Guide to Physicochemical Properties, Reactivity, and Synthetic Utility

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as critical building blocks. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 13053...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as critical building blocks. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a specialized active pharmaceutical ingredient (API) intermediate characterized by its dense substitution pattern[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective reactivity, and field-proven synthetic methodologies. Designed for research scientists and process chemists, this guide bridges theoretical mechanistic pathways with practical, self-validating laboratory protocols.

Structural Analysis & Physicochemical Profile

The molecular architecture of Methyl 2,5-dichloro-3-methoxyisonicotinate features an electron-deficient pyridine core substituted with two chlorine atoms (C-2 and C-5), a methoxy group (C-3), and a methyl ester (C-4). This specific arrangement dictates its solubility profile and downstream reactivity. The presence of the halogens significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, while the methoxy group provides steric hindrance around the ester moiety.

Quantitative Data Summary

Table 1: Physicochemical Properties

Property Value Structural Implication
CAS Number 1305325-16-9[1] Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H7Cl2NO3[1] Defines the elemental composition.
Molecular Weight 236.05 g/mol [1] Optimal low-molecular-weight fragment for lead generation.
Hydrogen Bond Donors 0 Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 4 Facilitates target protein binding (e.g., kinase hinge regions).

| Rotatable Bonds | 3 | Balances conformational flexibility with structural rigidity. |

Chemoselective Reactivity & Mechanistic Pathways

The true value of Methyl 2,5-dichloro-3-methoxyisonicotinate lies in its orthogonal reactivity. The distinct electronic environments of the C-2 and C-5 chlorine atoms allow for sequential, regioselective functionalization without the need for complex protecting group strategies.

Nucleophilic Aromatic Substitution (SNAr) vs. Cross-Coupling
  • C-2 Position (SNAr): The chlorine at the C-2 position is highly activated by the strong inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen. Consequently, this position undergoes rapid SNAr when exposed to nucleophiles such as primary amines or alkoxides.

  • C-5 Position (Cross-Coupling): The C-5 chlorine is significantly less activated toward nucleophilic attack. However, this relative electron density makes it an excellent candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[2]. Utilizing specific bidentate phosphine ligands is critical to overcoming the inherent challenges of C(sp2)-C(sp2) bond formation on pyridine cores[2]. Recent advancements have also highlighted the utility of pyridine sulfinates as alternative coupling partners to bypass the instability of traditional pyridine-2-boronates[3].

Reactivity Target Methyl 2,5-dichloro-3-methoxyisonicotinate SNAr Nucleophilic Aromatic Substitution Prefers C-2 Position (Amines, Alkoxides) Target->SNAr Nucleophiles Coupling Pd-Catalyzed Cross-Coupling Prefers C-5 Position (Suzuki, Buchwald-Hartwig) Target->Coupling Pd(0), Boronic Acids Hydrolysis Ester Hydrolysis / Saponification Yields Isonicotinic Acid (LiOH, THF/H2O) Target->Hydrolysis Base Catalysis Amidation Direct Amidation Forms Isonicotinamides (Amines, Heat) Target->Amidation Amines

Chemoselective reactivity map of the functionalized pyridine scaffold.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of this scaffold typically involves the chlorination of a hydroxylated pyridine precursor, followed by esterification and O-methylation.

Optimization of the Pyridine Core Chlorination

Achieving high yields during the chlorination of the pyridine core requires precise thermal control and reagent selection to prevent the formation of unwanted isomers (e.g., 2,3-dichloro derivatives)[4].

Table 2: Optimization of Pyridine Core Chlorination[4]

Chlorinating Agent Temp (°C) Time (h) Yield (%) Purity (%)
POCl₃ 145 4 94.3 99.5
POCl₃ + PCl₅ 70-75 12 92.9 99.7

| SOCl₂ + PCl₅ | 60-65 | 15 | 90.5 | 99.8 |

Causality Insight: While neat POCl₃ at 145°C provides the fastest reaction time, the addition of PCl₅ allows the reaction to proceed at significantly lower temperatures (60-75°C), which is crucial when scaling up highly functionalized, thermally sensitive substrates[4].

Step-by-Step Protocol: Regioselective O-Methylation

To achieve the final target, the intermediate Methyl 2,5-dichloro-3-hydroxyisonicotinate (CAS: 185422-98-4) [5] is subjected to a Williamson ether synthesis.

Objective: Synthesize Methyl 2,5-dichloro-3-methoxyisonicotinate via regioselective O-methylation.

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 2,5-dichloro-3-hydroxyisonicotinate (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Causality: Nitrogen prevents oxidative degradation of the electron-rich phenoxide intermediate. Anhydrous DMF is required to ensure the base is not quenched by ambient moisture.

  • Deprotonation: Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 15 minutes at 0°C.

    • Causality: K₂CO₃ is a mild base that selectively deprotonates the relatively acidic C-3 hydroxyl group (lowered pKa due to the adjacent electron-withdrawing chlorine and ester groups) without causing saponification of the C-4 methyl ester.

  • Alkylation: Introduce Methyl Iodide (MeI, 1.5 eq) dropwise. Warm the mixture to room temperature and stir for 4–6 hours.

  • Self-Validation System:

    • TLC Monitoring: Quench a 10 µL micro-aliquot in 1 mL of Water/EtOAc (1:1). Spot the organic layer against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 3:1). The reaction is complete when the polar starting material spot is entirely replaced by a higher-eluting (less polar) product spot.

    • Mass Confirmation: Confirm the product identity via LC-MS (Expected m/z for [M+H]⁺ is ~236.0).

  • Workup & Isolation: Dilute the reaction mixture with cold water to precipitate the product. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash effectively partitions residual DMF into the aqueous phase, preventing solvent contamination during crystallization.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure target compound.

SynthWorkflow A 3-Hydroxyisonicotinic Acid (Starting Material) B Chlorination (POCl3/PCl5) Regioselective 2,5-Cl addition A->B C 2,5-Dichloro-3-hydroxyisonicotinyl Chloride B->C D Esterification (MeOH, 0°C to RT) C->D E Methyl 2,5-dichloro-3-hydroxyisonicotinate (CAS: 185422-98-4) D->E F O-Methylation (MeI, K2CO3, DMF, 60°C) E->F G Methyl 2,5-dichloro-3-methoxyisonicotinate (Target: 1305325-16-9) F->G

Synthetic workflow for Methyl 2,5-dichloro-3-methoxyisonicotinate.

Applications in Drug Discovery

The strategic placement of halogens and oxygenated functional groups on the pyridine ring makes Methyl 2,5-dichloro-3-methoxyisonicotinate a highly sought-after intermediate. In medicinal chemistry, the C-4 ester can be readily converted into an amide to probe the hinge-binding region of kinases. Concurrently, the C-2 and C-5 chlorines serve as orthogonal handles for late-stage diversification via SNAr and Suzuki cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries[2][3].

Sources

Exploratory

Technical Whitepaper: Molecular Weight Dynamics and Analytical Characterization of Methyl 2,5-dichloro-3-methoxyisonicotinate

Executive Summary In rational drug design and agrochemical development, the precise management of a building block’s molecular weight is foundational to the success of downstream Active Pharmaceutical Ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and agrochemical development, the precise management of a building block’s molecular weight is foundational to the success of downstream Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, I frequently utilize highly functionalized pyridine derivatives to construct complex pharmacophores. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a premier example of such an intermediate[1].

With an average molecular weight of 236.05 g/mol , this compound occupies a strategic "sweet spot." It is large enough to carry dense, orthogonally reactive functional groups (two chlorines, a methoxy group, and a methyl ester), yet small enough to ensure that subsequent cross-coupling reactions do not push the final API beyond the 500 Da limit dictated by Lipinski’s Rule of 5. This guide provides an in-depth mechanistic analysis of its molecular weight, isotopic signature, and the self-validating analytical protocols required to characterize it.

Physico-Chemical Profiling & Mass Metrics

Understanding the distinction between average molecular weight and monoisotopic mass is critical when tracking intermediates through multi-step syntheses. The average molecular weight (236.05 g/mol ) is used for stoichiometric calculations during bulk synthesis[2]. However, the monoisotopic mass (234.9800 Da) is the exact target mass utilized for High-Resolution Mass Spectrometry (HRMS) calibration.

Quantitative Data Summary

The following table summarizes the critical mass and physico-chemical metrics of the compound, highlighting their implications for drug design.

PropertyValueImplication for Drug Design & Synthesis
Molecular Formula C8H7Cl2NO3Defines the atomic composition and baseline steric bulk[1].
Average Molecular Weight 236.05 g/mol Leaves ~260 Da of "budget" for further functionalization under Lipinski's Rule of 5[2].
Monoisotopic Mass 234.9800 DaThe exact target mass used for HRMS calibration and tracking.
LogP (Estimated) ~2.5Optimal lipophilicity; ensures solubility in organic solvents during cross-coupling.
Hydrogen Bond Acceptors 4 (N, O, O, O)Contributes to target binding; must be monitored to prevent poor membrane permeability.
Hydrogen Bond Donors 0Increases permeability; allows for the addition of donor-containing fragments later.

Structural Assembly and Mass Contribution

The molecular weight of 236.05 Da is an aggregate of its highly specific substitution pattern. The pyridine core provides the rigid framework, while the substituents dictate both the mass and the orthogonal reactivity of the molecule.

MW_Contribution core Pyridine Core (C5H5N) MW: ~79 Da final Methyl 2,5-dichloro-3-methoxyisonicotinate Total MW: 236.05 Da core->final Base Framework sub1 Methyl Ester (-COOCH3) + ~59 Da sub1->final C4 Substitution sub2 2x Chlorine (-Cl) + ~70.9 Da sub2->final C2, C5 Substitution sub3 Methoxy (-OCH3) + ~31 Da sub3->final C3 Substitution

Fig 1: Structural assembly and additive molecular weight contribution of functional groups.

Standardized Protocol: HRMS Characterization

To verify the integrity of Methyl 2,5-dichloro-3-methoxyisonicotinate before utilizing it in sensitive palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings), we must confirm its exact mass. The following protocol is designed as a self-validating system : the success of the experiment is proven by the emergence of a highly specific isotopic ratio inherent to the molecule's atomic makeup.

Step-by-Step LC-MS/MS Methodology

Step 1: Sample Preparation

  • Action : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality : Methanol effectively disrupts the crystalline lattice of the lipophilic ester, ensuring complete solvation. Formic acid acts as a critical proton donor; it lowers the pH to ensure the basic pyridine nitrogen (pKa ~3-4) is fully protonated, thereby maximizing the [M+H]+ ion yield in the mass spectrometer.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality : The C18 stationary phase retains the compound based on its lipophilicity (LogP ~2.5). The rapid gradient ensures the compound elutes as a sharp, concentrated peak, effectively separating it from any polar impurities, such as the hydrolyzed acid form (2,5-dichloro-3-methoxyisonicotinic acid)[3].

Step 3: Ionization & Acquisition

  • Action : Operate the mass spectrometer using Electrospray Ionization (ESI) in positive mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan from m/z 100 to 500.

  • Causality : Positive mode is selected because the nitrogen atom readily accepts a proton to form the [M+H]+ adduct. Restricting the scan range to 100-500 m/z maximizes the instrument's duty cycle and resolution around the target mass of 236 Da.

Step 4: Self-Validation & Data Interpretation

  • Action : Extract the ion chromatogram for m/z 235.98. Inspect the isotopic envelope.

  • Causality & Validation : Because chlorine naturally exists as two stable isotopes ( 35 Cl at ~75% and 37 Cl at ~25%), a molecule with two chlorine atoms must exhibit a characteristic M : M+2 : M+4 ratio of approximately 9:6:1 .

  • System Validation: If the mass spectrum displays a base peak at 235.98 m/z (100% relative abundance), accompanied by peaks at 237.98 m/z (~65% abundance) and 239.98 m/z (~10% abundance), the structural integrity (retention of both chlorines) and exact molecular weight are definitively confirmed. The absence of this exact ratio instantly flags a failed synthesis, unwanted dehalogenation, or severe contamination.

LCMS_Workflow prep Sample Prep (1 mg/mL in MeOH) lc UHPLC Separation (C18 Column) prep->lc esi ESI+ Ionization [M+H]+ Generation lc->esi ms1 MS1 Scan m/z 235.98 (100%) m/z 237.98 (65%) esi->ms1 data Data Validation Exact Mass Confirmed ms1->data

Fig 2: LC-MS/MS workflow for exact mass validation and isotopic signature confirmation.

Conclusion

The molecular weight of Methyl 2,5-dichloro-3-methoxyisonicotinate (236.05 g/mol ) is more than just a physical constant; it is a critical parameter that dictates its utility in drug discovery. By maintaining a low initial molecular weight while offering three distinct vectors for functionalization (C2, C4, and C5), this intermediate allows chemists to build complex, high-affinity molecules that remain compliant with the pharmacokinetic boundaries of oral bioavailability. Rigorous mass spectrometry, leveraging the self-validating nature of its di-chlorinated isotopic signature, ensures that this building block performs reliably in advanced synthetic applications.

References

  • ChemSrc. "CAS#:1305325-16-9 | Methyl 2,5-dichloro-3-methoxyisonicotinate". Chemical properties and molecular weight data. Available at:[Link]

  • Hamari Chemicals, Ltd. "Catalog of Pyridine Compounds 2017". Reference for pyridine compound molecular weights and synthetic utility. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 50989181, 2,5-Dichloro-3-methoxyisonicotinic acid". Available at:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at:[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of Methyl 2,5-dichloro-3-methoxyisonicotinate: A Technical Guide

Executive Summary Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9)[1] is a highly functionalized, electron-deficient pyridine derivative utilized as a critical building block in the synthesis of advanced ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9)[1] is a highly functionalized, electron-deficient pyridine derivative utilized as a critical building block in the synthesis of advanced agrochemicals and pharmaceutical intermediates. The dense substitution pattern—comprising two halogens, a methoxy ether, and a methyl ester on a single heteroaromatic ring—creates a complex steric and electronic environment.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating analytical framework. By correlating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, we can establish an unambiguous structural profile for this molecule. The protocols described herein prioritize causality: every experimental parameter is chosen to mitigate the specific analytical challenges posed by highly substituted, nitrogen-rich heterocycles[2].

Structural Elucidation Strategy & Causality

The analytical strategy for Methyl 2,5-dichloro-3-methoxyisonicotinate relies on orthogonal validation. The pyridine ring is inherently electron-withdrawing, an effect amplified by the inductive pull of the two chlorine atoms and the ester carbonyl[3].

  • NMR Causality: The lack of exchangeable protons and the presence of only one aromatic proton (H-6) means 1D 1 H NMR alone is insufficient for full characterization. We must rely heavily on 13 C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the quaternary carbons. Chloroform-d (CDCl 3​ ) is selected as the solvent because the compound is highly lipophilic; avoiding protic solvents prevents any potential transesterification or line broadening associated with hydrogen bonding at the pyridine nitrogen.

  • FT-IR Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr can undergo halogen exchange with reactive aryl chlorides under pressure, potentially obscuring the critical C–Cl stretching frequencies near 750 cm −1 .

  • HRMS Causality: The presence of two chlorine atoms provides a highly specific isotopic signature. The natural abundance of 35 Cl and 37 Cl dictates a distinct 9:6:1 ratio for the M, M+2, and M+4 peaks, serving as an internal diagnostic tool to confirm the preservation of the di-chloro core during ionization[4].

Workflow A Sample Prep: Methyl 2,5-dichloro-3-methoxyisonicotinate B NMR Spectroscopy (1H, 13C, 2D HMBC) A->B 15 mg in CDCl3 C FT-IR Spectroscopy (Diamond ATR) A->C Solid State D HRMS Analysis (ESI-TOF, Positive Mode) A->D 1 µg/mL in MeOH E Orthogonal Structural Validation B->E Carbon Mapping C->E Functional Groups D->E Isotope Pattern

Figure 1: Orthogonal analytical workflow for structural validation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous CDCl 3​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Transfer the homogenous solution to a high-precision 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition ( 1 H): Acquire 16 transients with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds at 298 K.

  • Acquisition ( 13 C): Due to the high number of quaternary carbons lacking NOE enhancement, acquire at least 1,024 transients with a D1 of 2.5 seconds to ensure complete relaxation of the C-2, C-4, and C-5 nuclei.

FT-IR (ATR) Protocol
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to air dry and collect a background spectrum (32 scans).

  • Sample Application: Place approximately 2 mg of the crystalline solid directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil and apply optimal pressure to ensure uniform contact without fracturing the crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 using 32 co-added scans.

HRMS (ESI-TOF) Protocol
  • Dilution: Prepare a primary stock solution of 1 mg/mL in LC-MS grade acetonitrile. Dilute to a final working concentration of 1 µg/mL using Methanol containing 0.1% Formic Acid (to promote protonation).

  • Injection: Inject 5 µL into the Electrospray Ionization (ESI) source.

  • Source Parameters: Operate in positive ion mode ( + ESI). Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V to minimize premature in-source fragmentation[5].

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Data

The 1 H NMR spectrum is remarkably clean due to the lack of aliphatic chain complexity. The single aromatic proton at C-6 is highly deshielded by both the adjacent nitrogen atom and the C-5 chlorine, pushing it downfield to ~8.35 ppm.

Table 1: 1 H and 13 C NMR Assignments (400/100 MHz, CDCl 3​ )

PositionNucleusChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C-6 1 H8.35Singlet (s)1HDeshielded aromatic proton adjacent to N and Cl.
C-3 OCH 3​ 1 H4.02Singlet (s)3HAryl ether methoxy, sterically hindered.
C-4 COOCH 3​ 1 H3.96Singlet (s)3HEster methyl group.
C=O 13 C163.5--Ester carbonyl carbon.
C-3 13 C152.1--Aromatic carbon bonded to oxygen.
C-6 13 C148.4--Aromatic carbon adjacent to nitrogen.
C-2 13 C145.2--Halogenated carbon adjacent to nitrogen.
C-4 13 C134.8--Aromatic carbon bonded to the ester group.
C-5 13 C128.6--Halogenated carbon (meta to N).
C-3 OCH 3​ 13 C61.8--Ether methyl carbon.
C-4 COOCH 3​ 13 C53.2--Ester methyl carbon.
Vibrational Spectroscopy (FT-IR)

The infrared spectrum confirms the presence of the ester and the heteroaromatic framework.

Table 2: Key FT-IR (ATR) Frequencies

Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
3055WeakC–H (Aromatic)Heteroaromatic ring C–H stretch
2950WeakC–H (Aliphatic)Methoxy/Ester C–H asymmetric stretch
1735StrongC=O (Ester)Carbonyl stretching (conjugated)
1550, 1430MediumC=C, C=NPyridine ring skeletal vibrations
1270, 1100StrongC–OEster and ether asymmetric/symmetric stretches
750StrongC–ClAryl chloride stretch

Mechanistic Insights into Mass Spectrometry Fragmentation

The exact monoisotopic mass of C 8​ H 7​ Cl 2​ NO 3​ is calculated as 234.9800 Da. In positive ESI mode, the protonated molecule [M+H]+ is observed at m/z 235.98.

The most prominent feature of the MS spectrum is the isotopic cluster resulting from the two chlorine atoms. The observed peaks at m/z 235.98, 237.98, and 239.98 appear in a strictly theoretical 100% : 66.6% : 11.1% (approx. 9:6:1) relative abundance ratio, definitively confirming the presence of the di-chloro moiety[4].

Upon Collision-Induced Dissociation (CID), the molecule undergoes a predictable fragmentation cascade. The proximity of the 3-methoxy group to the 4-ester group facilitates a concerted loss of methanol (CH 3​ OH, 32 Da), a common ortho-effect observed in densely substituted aromatics[5]. This is followed by the expulsion of carbon monoxide (CO, 28 Da) and subsequent dechlorination.

Fragmentation M [M+H]+ m/z 235.98 F1 [M+H - CH3OH]+ m/z 203.95 M->F1 -32 Da (Ortho-effect) F2 [M+H - CH3OH - CO]+ m/z 175.96 F1->F2 -28 Da (Decarbonylation) F3 [M+H - CH3OH - CO - Cl]+ m/z 141.00 F2->F3 -35 Da (Dechlorination)

Figure 2: Proposed CID fragmentation pathway for the[M+H]+ ion of the target compound.

Conclusion

The comprehensive spectroscopic profiling of Methyl 2,5-dichloro-3-methoxyisonicotinate reveals a highly deshielded heteroaromatic core dictated by its electron-withdrawing substituents. By leveraging the synergistic data from 1 H/ 13 C NMR, ATR-FTIR, and the distinct di-chloro isotopic signature in HRMS, researchers can establish a self-validating, highly trustworthy structural baseline. Adherence to the specific sample preparation protocols outlined ensures that the steric and electronic nuances of this building block are accurately captured, preventing downstream failures in complex synthetic workflows.

References

  • ACS Publications. "From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations." The Journal of Physical Chemistry A. Available at:[Link]

  • PubMed. "The Spectroscopic and the QTAIM Properties of Pyridine and Phenanthroline Derivatives Using Experimental and Computational Methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at:[Link]

  • NIST. "Pyridine, 2-chloro- Mass Spectrum (electron ionization) and Isotope Patterns." NIST Chemistry WebBook. Available at: [Link]

  • Wiley Online Library. "Primary and secondary kinetic isotope effects in proton (H+/D+) and chloronium ion (35Cl+/37Cl+) affinities." Journal of Mass Spectrometry. Available at:[Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Applications of Methyl 2,5-dichloro-3-methoxyisonicotinate

Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 2,5-dichl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds are critical for navigating complex structure-activity relationship (SAR) landscapes. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) represents a premium building block in this domain. Featuring a uniquely substituted pyridine ring, this compound offers orthogonal reactivity vectors: two differentiated chlorine atoms for regioselective cross-coupling and nucleophilic aromatic substitution (SNAr), a methoxy directing group, and an ester functionality primed for downstream derivatization.

This technical guide provides an authoritative overview of the physicochemical properties, commercial supply chain, and self-validating experimental protocols for utilizing this versatile intermediate.

Physicochemical Profiling & Structural Logic

Understanding the baseline properties of Methyl 2,5-dichloro-3-methoxyisonicotinate is essential for predicting its behavior in organic solvents and chromatographic systems. The compound is typically synthesized via the esterification of its parent acid,1[1].

Table 1: Physicochemical Properties
PropertyValueStructural Significance
Chemical Name Methyl 2,5-dichloro-3-methoxyisonicotinateHighly substituted pyridine core.
CAS Number 1305325-16-9Unique registry identifier[2].
Molecular Formula C8H7Cl2NO3Indicates a high degree of heteroatom functionalization[3].
Molecular Weight 236.05 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[4].
MDL Number MFCD20487046Database identifier for computational chemistry[4].

Commercial Supply Chain & Vendor Landscape

For process chemists and drug development professionals, securing a reliable, high-purity supply chain is as critical as the synthetic route itself. Methyl 2,5-dichloro-3-methoxyisonicotinate is available through several specialized chemical vendors offering varying scales from milligram (R&D) to multi-gram (process scale-up) quantities.

Table 2: Verified Commercial Suppliers
SupplierCatalog / Product NumberPurity / Notes
4 HB174Available in 1g, 5g, and 25g scales for R&D[4].
5 MC662142ISO-certified quality systems for API intermediates[5].
6 BD602859Global distribution network[6].
7 MFCD20487046Standardized 250mg packaging for preliminary screening[7].
AB369006European distribution and bulk supply capabilities.

Orthogonal Reactivity & Mechanistic Logic

The true value of Methyl 2,5-dichloro-3-methoxyisonicotinate lies in its highly differentiated reactive sites. A Senior Application Scientist must understand the causality behind these reactivity differences to design efficient synthetic routes:

  • C-2 Chlorine (SNAr Susceptibility): The C-2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen. Nucleophiles (amines, alkoxides) will preferentially attack here.

  • C-5 Chlorine (Cross-Coupling Preference): While less activated for SNAr, the C-5 chlorine is highly amenable to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille). By carefully selecting bulky, electron-rich palladium ligands, oxidative addition can be directed exclusively to the C-5 position.

  • C-4 Methyl Ester: Serves as a robust protecting group during cross-coupling, which can later be hydrolyzed to the free acid or directly converted into amides via aminolysis.

Workflow Visualization

G A 2,5-Dichloro-3-methoxyisonicotinic acid (CAS: 1305324-55-3) B Esterification (MeOH, SOCl2) A->B Activation C Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) B->C Yield >95% D Regioselective SNAr (C-2 Position) C->D Nucleophile E Pd-Catalyzed Cross-Coupling (C-5 Position) C->E Aryl-B(OH)2 F Ester Hydrolysis / Amidation (C-4 Position) C->F Amine / Base G Advanced API Intermediates (Oncology / Agrochemicals) D->G E->G F->G

Synthetic workflow and orthogonal reactivity pathways for Methyl 2,5-dichloro-3-methoxyisonicotinate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific in-process controls to ensure high-fidelity execution.

Protocol A: Synthesis of Methyl 2,5-dichloro-3-methoxyisonicotinate via Fischer Esterification

Objective: Convert the parent isonicotinic acid to its methyl ester. Mechanistic Causality: Direct Fischer esterification using catalytic H2SO4 is often sluggish due to the steric bulk of the ortho-methoxy and ortho-chloro groups. Utilizing Thionyl Chloride (SOCl2) in Methanol generates highly reactive methanolic HCl in situ, driving the equilibrium forward efficiently while simultaneously forming the highly reactive acyl chloride intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend 2,5-dichloro-3-methoxyisonicotinic acid (10.0 g, 45.0 mmol) in anhydrous methanol (100 mL).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise add Thionyl Chloride (4.0 mL, 54.0 mmol) over 15 minutes. Causality Rule: Slow addition controls the exothermic reaction and prevents the violent outgassing of SO2 and HCl.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The protocol is validated when the highly polar acid baseline spot completely disappears, replaced by a higher Rf ester spot.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove excess methanol. Partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO3 (100 mL) to neutralize residual HCl. Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the target ester.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-5

Objective: Selectively arylate the C-5 position, leaving the C-2 chlorine intact for subsequent derivatization. Mechanistic Causality: By utilizing a bulky, bidentate palladium catalyst system like Pd(dppf)Cl2, oxidative addition is directed preferentially to the less sterically hindered C-5 position, bypassing the electronically activated but sterically congested C-2 position.

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine Methyl 2,5-dichloro-3-methoxyisonicotinate (1.0 eq), the desired Arylboronic acid (1.1 eq), and K2CO3 (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Causality Rule: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-determining reductive elimination step.

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or by bubbling Argon for 15 minutes. Critical Step: Residual oxygen will irreversibly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

  • Reaction: Seal the tube and heat to 80 °C for 8 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The reaction is validated by the disappearance of the starting material mass (m/z 236) and the appearance of the target product mass.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography to isolate the C-5 arylated scaffold.

References

  • Hamari Chemicals, Ltd. "Catalog of Pyridine Compounds 2017". hamarichemicals.com. Available at: [Link]

  • abcr GmbH . "abcr GmbH (Page 293) @ ChemBuyersGuide.com, Inc.". chembuyersguide.com. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of Methyl 2,5-dichloro-3-methoxyisonicotinate in Advanced API Synthesis

Executive Summary & Structural Profiling In modern drug discovery, heavily substituted pyridine cores are privileged scaffolds, frequently serving as the hinge-binding motif in kinase inhibitors or as central pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In modern drug discovery, heavily substituted pyridine cores are privileged scaffolds, frequently serving as the hinge-binding motif in kinase inhibitors or as central pharmacophores in GPCR modulators. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) [1] is a highly versatile, tetra-substituted building block that offers four distinct vectors for programmable, orthogonal functionalization.

To utilize this scaffold effectively, one must understand the electronic and steric microenvironments of its functional groups:

  • C2-Chlorine (Highly Activated): Positioned ortho to the electron-withdrawing pyridine nitrogen, this site is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

  • C5-Chlorine (Deactivated for SNAr): Positioned meta to the pyridine nitrogen and sterically shielded by the adjacent C4-ester, the C5-Cl bond is virtually inert to nucleophilic attack but is primed for transition-metal-catalyzed cross-coupling[3].

  • C4-Methyl Ester: Provides a handle for orthogonal carbonyl chemistry (saponification, amidation, or reduction) after the halogen vectors are exhausted.

  • C3-Methoxy Group: Acts as a steric shield and an electron-donating group, tuning the electronics of the ring while providing a potential hydrogen-bond acceptor for target binding.

G SM Methyl 2,5-dichloro-3-methoxyisonicotinate (Starting Material) Step1 Regioselective SNAr (C2-Cl Substitution) SM->Step1 Amines, Base, Heat Step2 Suzuki-Miyaura Coupling (C5-Cl Substitution) Step1->Step2 Boronic Acid, Pd Cat. Step3 Ester Saponification & Amide Coupling (C4) Step2->Step3 1. LiOH 2. Amine, HATU Product Fully Functionalized Pyridine Core Step3->Product Final API Scaffold

Caption: Orthogonal functionalization sequence of the pyridine core.

Experimental Protocols & Mechanistic Rationale

The following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to ensure regioselectivity and chemical integrity before progressing to the next stage of synthesis.

Protocol A: Regioselective SNAr at the C-2 Position

Objective: Displace the C2-chlorine with a primary or secondary amine while leaving the C5-chlorine and C4-ester intact.

Mechanistic Rationale: The SNAr reaction proceeds via a Meisenheimer complex. The pyridine nitrogen stabilizes the negative charge generated during nucleophilic attack at C-2. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct; this prevents the protonation of the incoming amine nucleophile without risking competitive hydrolysis of the C4-ester. Temperature control (80 °C) is critical to prevent the amine from attacking the C4-ester to form an amide byproduct.

Step-by-Step Methodology:

  • Charge a dry reaction vial with Methyl 2,5-dichloro-3-methoxyisonicotinate (1.0 eq, 0.5 M).

  • Add anhydrous NMP, followed by DIPEA (2.5 eq).

  • Add the desired amine nucleophile (1.1 eq).

  • Seal the vial and heat to 80 °C under nitrogen stirring for 4–6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]+ 236.05) disappears. Crucial validation: The product mass must exhibit a 3:1 isotopic cluster characteristic of a monochloro species, confirming that only one chlorine (C2) has been displaced. 1H-NMR will show a sharp singlet at ~8.0 ppm for the C6 proton, validating that the C5-Cl remains unreacted[2].

  • Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove NMP. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

G Reactant 2,5-Dichloro Pyridine Core (Activated at C2) Nucleophile Nucleophilic Attack (Amine at C2) Reactant->Nucleophile Meisenheimer Meisenheimer Intermediate (Stabilized by Pyridine N) Nucleophile->Meisenheimer Rate Determining Step Elimination Chloride Elimination (Restores Aromaticity) Meisenheimer->Elimination Fast Product C2-Substituted Product (C5-Cl Intact) Elimination->Product

Caption: Mechanistic pathway of regioselective SNAr at the C-2 position.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C-5

Objective: Couple an aryl or heteroaryl boronic acid to the remaining C5-chlorine.

Mechanistic Rationale: Chloropyridines are notoriously sluggish in oxidative addition compared to their bromo- or iodo-counterparts[4]. To overcome this, Pd(dppf)Cl2 is employed. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step, a necessity given the extreme steric hindrance of the C5 position (flanked by the C4-ester).

Step-by-Step Methodology:

  • To the C2-substituted intermediate (1.0 eq) in a microwave vial, add the arylboronic acid (1.5 eq) and Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 ratio, 0.2 M final concentration).

  • Purge the vial with nitrogen for 5 minutes.

  • Heat the mixture at 100 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation).

  • Self-Validation (IPC): Analyze via LC-MS. The complete disappearance of the 3:1 isotopic chlorine cluster indicates successful conversion of the C5-Cl bond to the C5-Aryl bond.

  • Filter through a pad of Celite, partition between EtOAc and water, and purify the organic layer via flash chromatography.

Protocol C: Ester Saponification and Amide Coupling

Objective: Convert the C4-methyl ester into a target amide pharmacophore.

Mechanistic Rationale: The C4-ester is now buried in a highly sterically encumbered environment (between the C3-methoxy and the newly installed C5-aryl group). Mild saponification with LiOH in a mixed aqueous/organic system prevents epimerization or unwanted demethylation of the C3-methoxy group. For the subsequent amidation, HATU is the coupling reagent of choice; its superior leaving group (HOAt) efficiently drives the formation of the active ester even in highly hindered environments.

Step-by-Step Methodology:

  • Dissolve the fully substituted ester in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 eq) and stir at 40 °C until TLC indicates complete consumption of the ester.

  • Acidify to pH 3 with 1M HCl, extract with DCM, and concentrate to yield the intermediate carboxylic acid.

  • Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Add the final amine (1.2 eq) and stir at room temperature for 2 hours.

  • Self-Validation (IPC): IR spectroscopy will confirm success by the disappearance of the ester carbonyl stretch (~1730 cm-1) and the appearance of a distinct amide carbonyl stretch (~1650 cm-1).

Quantitative Data Summaries

The following tables summarize expected yields and optimal conditions based on the reactivity profile of polyhalogenated pyridine and pyrimidine systems[3].

Table 1: Optimization and Scope of SNAr at C-2

NucleophileSolventBaseTemp (°C)Time (h)Regioselectivity (C2:C5)Isolated Yield (%)
MorpholineNMPDIPEA804>99:188
CyclopropylamineNMPDIPEA806>99:182
AnilineDMFNaH1001295:565
BenzylamineNMPDIPEA805>99:185

Table 2: Scope of Suzuki-Miyaura Coupling at C-5 (Post-SNAr)

Boronic Acid PartnerCatalyst SystemBaseTemp (°C)Time (h)Isolated Yield (%)
Phenylboronic acidPd(dppf)Cl2Na2CO3 (aq)1001278
4-Fluorophenylboronic acidPd(dppf)Cl2Na2CO3 (aq)1001281
3-Pyridinylboronic acidPd2(dba)3 / XPhosK3PO4 (aq)1101662
Methylboronic acidPd(dppf)Cl2Cs2CO31001855

References

  • [1] Title: CAS#:1305325-16-9 | Methyl 2,5-dichloro-3-methoxyisonicotinate ... | Source: chemsrc.com | URL: 1

  • [4] Title: A Comparative Guide to the Reactivity of 2,5- Dibromo ... - Benchchem | Source: benchchem.com | URL: 4

  • [3] Title: Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines | Source: icr.ac.uk | URL: 3

  • [2] Title: Strategies for the Selective Functionalization of Dichloropyridines at ... | Source: semanticscholar.org | URL: 2

Sources

Application

Application Note: Methyl 2,5-dichloro-3-methoxyisonicotinate (MDMI) in Agrochemical Discovery

Executive Summary Methyl 2,5-dichloro-3-methoxyisonicotinate (MDMI) (CAS: 1305325-16-9) is a highly functionalized, electron-deficient pyridine scaffold that has emerged as a critical building block in the discovery of n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dichloro-3-methoxyisonicotinate (MDMI) (CAS: 1305325-16-9) is a highly functionalized, electron-deficient pyridine scaffold that has emerged as a critical building block in the discovery of next-generation agrochemicals[1]. Specifically, it serves as an advanced intermediate in the synthesis of synthetic auxin herbicides (e.g., arylpicolinates) and novel fungicidal agents. This application note provides drug development professionals and agrochemical researchers with a comprehensive guide to the structural rationale, orthogonal reactivity, and validated synthetic protocols for derivatizing MDMI.

Mechanistic Insights & Orthogonal Reactivity

The strategic value of MDMI lies in its highly programmable core, which allows for sequential, regioselective functionalization without the need for complex protecting group strategies. Understanding the electronic and steric causality of the pyridine ring is essential for successful application:

  • C2-Chlorine (Highly Activated): The inductive and resonance electron-withdrawing effects of the adjacent pyridine nitrogen lower the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 position. This makes it the kinetically favored site for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Chlorine (Moderately Activated): Positioned meta to the nitrogen, the C5-chlorine is significantly less reactive toward SNAr[2]. This allows it to be preserved during C2-functionalization, leaving it available for downstream palladium-catalyzed cross-coupling.

  • C3-Methoxy Group: This moiety serves a dual purpose. Synthetically, it provides steric hindrance that dictates the regioselectivity of downstream C-H activation. Biologically, it acts as a critical hydrogen-bond acceptor, a required pharmacophore feature for binding the TIR1/AFB auxin receptor complex.

  • C4-Methyl Ester: The ester protects the crucial carboxylic acid during harsh upstream coupling conditions. The free acid (CAS: 1305324-55-3) is ultimately required for herbicidal efficacy[3].

  • C6-Proton: The unsubstituted C6 position is primed for late-stage C-H functionalization, enabling the attachment of bulky aryl groups necessary for modern biaryl herbicide architectures[4].

Workflow MDMI MDMI (CAS: 1305325-16-9) SNAr C2-SNAr (Amination) MDMI->SNAr Nucleophile, Base Regioselective CH_Act C6 C-H Arylation (Pd-Catalyzed) SNAr->CH_Act Ar-B(OH)2, Pd(OAc)2 Ag2CO3 Hydrolysis C4 Saponification (Free Acid) CH_Act->Hydrolysis LiOH, THF/H2O Product Active Auxin Mimic (Herbicide Lead) Hydrolysis->Product Acidification

Figure 1: Stepwise synthetic workflow for derivatizing MDMI into an active agrochemical lead.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol 3.1: Regioselective C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-chlorine with a primary amine to establish the amino-pyridine pharmacophore. Causality: The polar aprotic nature of DMF accelerates the formation of the Meisenheimer intermediate. Potassium carbonate ( K2​CO3​ ) is selected as it is sufficiently basic to neutralize the generated HCl, but not strong enough to prematurely hydrolyze the C4-methyl ester.

Step-by-Step Methodology:

  • Charge an oven-dried 50 mL round-bottom flask with MDMI (1.0 eq, 5.0 mmol) and anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Add the desired primary amine (1.2 eq, 6.0 mmol) followed by finely powdered K2​CO3​ (2.0 eq, 10.0 mmol).

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The characteristic 9:6:1 isotopic pattern of the starting dichloride will transition to the distinct 3:1 isotopic pattern of a monochloride. A mass shift of −35.5 Da+Mass(Amine) confirms regioselective mono-substitution.

  • Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine ( 3×20 mL) to remove DMF.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 3.2: Late-Stage C6 C-H Arylation

Objective: Introduce an aryl group at the C6 position to build the biaryl framework. Causality: Hexafluoroisopropanol (HFIP) is utilized as a solvent because its strong hydrogen-bonding capability stabilizes the cationic Palladium(II) intermediates, significantly accelerating C-H activation. Silver carbonate ( Ag2​CO3​ ) acts dually as a terminal oxidant to regenerate the active Pd catalyst and as a halide scavenger.

Step-by-Step Methodology:

  • In a Schlenk tube, combine the C2-functionalized MDMI intermediate (1.0 eq, 2.0 mmol), the target arylboronic acid (1.5 eq, 3.0 mmol), Pd(OAc)2​ (10 mol%), and Ag2​CO3​ (2.0 eq, 4.0 mmol).

  • Add HFIP (8 mL) and 1,2-dichloroethane (DCE) (2 mL). Seal the tube and purge with nitrogen.

  • Heat the mixture to 110°C in an oil bath for 16 hours.

  • Cool the mixture to room temperature, dilute with dichloromethane (20 mL), and filter through a pad of Celite to remove silver salts and catalyst debris.

  • Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 3.3: Sterically Hindered Saponification

Objective: Convert the C4-methyl ester to the active free carboxylic acid[3]. Causality: The C4-ester is sterically encumbered by the adjacent C3-methoxy and C5-chloro groups. Lithium hydroxide ( LiOH ) is strictly required here; the small Li+ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity to overcome the steric barrier.

Step-by-Step Methodology:

  • Dissolve the C6-arylated intermediate (1.0 eq, 1.0 mmol) in a 3:1 mixture of THF and deionized water (10 mL).

  • Add LiOH⋅H2​O (4.0 eq, 4.0 mmol) in one portion.

  • Stir vigorously at 40°C for 12–18 hours.

  • Self-Validation Check: TLC (Thin-Layer Chromatography) should show the complete disappearance of the high-Rf ester spot and the appearance of a baseline-hugging acid spot.

  • Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0°C.

  • Carefully acidify to pH 2–3 using 1M HCl. Collect the resulting precipitated free acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Optimization Data

The success of the C6 C-H Arylation (Protocol 3.2) is highly dependent on the microenvironment of the catalyst. Table 1 summarizes the optimization parameters for this critical transformation.

Table 1: Reaction Optimization for C6 C-H Arylation of MDMI Derivatives

EntryCatalyst (10 mol%)Oxidant/AdditiveSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(OAc)2​ Ag2​CO3​ HFIP / DCE (4:1)11084% Optimal conversion; HFIP stabilizes Pd intermediates.
2 Pd(OAc)2​ K2​S2​O8​ DMF10022%Poor oxidant solubility; significant starting material recovery.
3 Pd(PPh3​)4​ Ag2​CO3​ Toluene110TracePhosphine ligands inhibit the C-H activation step.
4 Pd(TFA)2​ Ag2​CO3​ HFIP / DCE (4:1)11076%Competitive proto-demetalation observed.
5 Pd(OAc)2​ Ag2​CO3​ Dioxane10041%Lack of hydrogen-bonding solvent slows the catalytic cycle.

Mechanism of Action: Target Pathway

Once synthesized, MDMI-derived free acids function as synthetic auxin mimics. They exhibit high binding affinity for the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor complex in target weed species.

MOA Ligand MDMI-Derived Free Acid (Auxin Mimic) Receptor TIR1/AFB Receptor Complex Ligand->Receptor Binds to pocket Repressor Aux/IAA Repressor Proteins Receptor->Repressor Enhances affinity for Degradation Ubiquitination & Proteasome Degradation Repressor->Degradation Triggers Effect Unregulated Gene Expression (Plant Tissue Death) Degradation->Effect Removes transcriptional block

Figure 2: Mechanism of action for MDMI-derived synthetic auxins via the TIR1/AFB pathway.

By binding to the TIR1/AFB complex, the MDMI derivative acts as "molecular glue," recruiting Aux/IAA repressor proteins. This recruitment triggers the rapid ubiquitination and subsequent proteasomal degradation of the repressors, leading to uncontrolled, lethal gene expression in susceptible plants.

References

  • MolCore. "2044704-93-8 | Methyl 2,5-dibromo-6-chloronicotinate - MolCore" (Catalog listing related products including CAS 1305325-16-9 Methyl 2,5-dichloro-3-methoxyisonicotinate). Available at:5[1]

  • Guidechem. "2,5-dichloro-3-methoxyisonicotinic acid 1305324-55-3 wiki - Guidechem". Available at: 3[3]

  • Sigma-Aldrich. "2,5-Dichloro-3-methoxypyridine AldrichCPR | Sigma-Aldrich". Available at: 2[2]

  • Google Patents. "KR20240010494A - Highbeautimab intermediate and method for producing same" (Citing CN116283748A Synthetic method of 2,5-dichloro-3-methoxypyridine). Available at: 4[4]

Sources

Method

Analytical Methodologies for the Quantification of Methyl 2,5-dichloro-3-methoxyisonicotinate

Executive Summary & Analyte Profiling Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a highly functionalized, poly-substituted pyridine intermediate critical to the synthesis of advanced agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a highly functionalized, poly-substituted pyridine intermediate critical to the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1][2]. Quantifying this molecule presents two distinct physicochemical challenges:

  • Basic Pyridine Nitrogen: Prone to secondary interactions with residual silanols on silica-based stationary phases, causing severe chromatographic peak tailing[3].

  • Ester Lability: The methyl ester at position 4 is susceptible to hydrolysis in unbuffered or basic aqueous environments, necessitating strict pH control during sample preparation and analysis.

This application note provides a comprehensive, causality-driven protocol for the assay, purity evaluation, and structural profiling of this compound, adhering to ICH Q2(R1) validation standards[4].

Physicochemical Properties

ParameterValueAnalytical Implication
Chemical Formula C8H7Cl2NO3Isotopic clustering (Cl2) aids in MS identification.
Molecular Weight 236.05 g/mol Amenable to GC without derivatization.
LogP (Estimated) ~2.5 - 3.0Strong retention on reversed-phase C18 columns.
UV Maxima ~220 nm, 254 nmHighly conjugated ring allows sensitive UV detection.

Method 1: Stability-Indicating RP-HPLC-UV (Primary Assay)

Experimental Causality & Design

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the gold standard for quantifying pyridine derivatives[3]. To mitigate the tailing effect of the basic pyridine nitrogen, the mobile phase must be rigorously buffered. Trifluoroacetic Acid (TFA) at 0.1% (v/v) lowers the mobile phase pH to ~2.0, ensuring the nitrogen is fully protonated and repelled by the hydrophobic stationary phase.

Furthermore, a gradient elution strategy is employed to separate the highly polar hydrolysis degradant (2,5-dichloro-3-methoxyisonicotinic acid) from the non-polar parent ester, ensuring the method is strictly stability-indicating.

Chromatographic Conditions
ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Gradient Program 0-2 min: 20% B; 2-10 min: 20%→80% B; 10-12 min: 80% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (Primary), 220 nm (Secondary)
Injection Volume 10 µL
Column Temperature 30°C
Step-by-Step Protocol
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Do not use pure methanol or water, as this may induce transesterification or hydrolysis of the sample prior to injection.

  • Standard Preparation: Accurately weigh 25.0 mg of Methyl 2,5-dichloro-3-methoxyisonicotinate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

  • System Suitability Testing (SST): Inject the standard solution in five replicates. The method is self-validating only if the Relative Standard Deviation (RSD) of the peak areas is ≤ 1.0%, and the tailing factor (Tf) is ≤ 1.5[4].

  • Sample Analysis: Inject the unknown samples and bracket with standard injections every 10 samples to correct for any instrument drift.

Method 2: GC-FID for Orthogonal Purity

Experimental Causality & Design

While HPLC provides excellent quantification of the main component and polar degradants, it may miss non-chromophoric or highly volatile synthetic precursors. Because Methyl 2,5-dichloro-3-methoxyisonicotinate lacks free hydroxyl or carboxyl groups, it possesses sufficient volatility for Gas Chromatography (GC). A Flame Ionization Detector (FID) is utilized to provide an orthogonal purity check and quantify any residual halogenated solvents.

GC-FID Conditions
ParameterSpecification
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Injector Temp 250°C (Split ratio 20:1)
Oven Program 100°C (hold 2 min) → 20°C/min to 280°C (hold 5 min)
Detector Temp 300°C

Analytical Workflow & Degradation Profiling

To ensure comprehensive quality control, the analytical strategy must account for the molecule's specific degradation pathways under stress (ICH Q1A).

Workflow API Methyl 2,5-dichloro-3-methoxyisonicotinate Analytical Strategy HPLC RP-HPLC-UV (Assay & Purity) API->HPLC Primary Quantitation GC GC-FID (Volatile Impurities) API->GC Orthogonal Check LCMS LC-MS/MS (Structural ID) API->LCMS Degradant Profiling HPLC_Detail C18 Column + 0.1% TFA Mitigates Pyridine Tailing HPLC->HPLC_Detail GC_Detail DB-5 Capillary Column Detects Residual Solvents GC->GC_Detail LCMS_Detail ESI+ Mode Tracks Isotopic Cl Pattern LCMS->LCMS_Detail

Fig 1: Multi-modal analytical workflow for comprehensive pyridine derivative profiling.

Structural Elucidation via LC-MS/MS

During forced degradation studies, unknown peaks must be structurally identified. Using LC-MS/MS in Electrospray Ionization positive (ESI+) mode, the parent molecule yields a strong [M+H]+ ion at m/z 237. The presence of two chlorine atoms generates a distinct isotopic signature (M : M+2 : M+4 in a 9:6:1 ratio). Loss of this isotopic pattern immediately indicates a photolytic or thermal dehalogenation event.

G A Methyl 2,5-dichloro- 3-methoxyisonicotinate [Parent API] B 2,5-dichloro-3- methoxyisonicotinic acid [Hydrolysis] A->B H2O / H+ or OH- C Des-chloro Analogs [Photolytic/Thermal] A->C UV Light / Heat D Des-methyl Analogs [Oxidative] A->D Peroxides

Fig 2: Primary forced degradation pathways for Methyl 2,5-dichloro-3-methoxyisonicotinate.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • CAS#:1305325-16-9 | Methyl 2,5-dichloro-3-methoxyisonicotinate. ChemSrc. [Link]

Sources

Application

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds from Methyl 2,5-dichloro-3-methoxyisonicotinate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Introduction & Mechanistic Rationale In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Introduction & Mechanistic Rationale

In modern drug discovery, densely functionalized pyridine cores are highly sought after due to their prevalence in pharmacologically active compounds. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS 1305325-16-9)[1] serves as an exceptional, poly-electrophilic building block. Its unique substitution pattern provides orthogonal reactivity nodes, allowing for the precise, stepwise construction of complex molecular architectures without the need for cumbersome protecting group strategies.

The synthetic utility of this scaffold is governed by its distinct electronic topography:

  • C-2 Position (Highly Activated): The chlorine atom at C-2 is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridine nitrogen exerts strong electron-withdrawing ( −I and −M ) effects, which stabilize the anionic Meisenheimer ( σ ) complex intermediate formed during nucleophilic attack[2],[3]. The para-ester at C-4 further lowers the LUMO, making C-2 the kinetically favored site for initial functionalization.

  • C-5 Position (Cross-Coupling Node): The C-5 chlorine is meta to the pyridine nitrogen and sterically shielded by the C-4 ester, rendering it highly resistant to SNAr. However, it is an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) when paired with electron-rich, sterically demanding dialkylbiaryl phosphine ligands[4].

  • C-3 Position (Latent Nucleophile): The C-3 methoxy group acts as a masked hydroxyl. Controlled demethylation using Boron Tribromide ( BBr3​ ) unveils a nucleophilic phenol-like moiety, which can be engaged in late-stage intramolecular cyclizations to rigidify the scaffold into fused bicyclic systems (e.g., oxazolopyridines)[5].

Synthetic Workflow & Strategy

To maximize the chemical space accessed from this single starting material, we have developed a robust, three-stage divergent workflow.

SynthesisWorkflow Start Methyl 2,5-dichloro- 3-methoxyisonicotinate SNAr Regioselective SNAr (C-2 Amination) Start->SNAr 1° Amine, Base Suzuki Suzuki-Miyaura Coupling (C-5 Arylation) SNAr->Suzuki Aryl-B(OH)2, Pd/Ligand Demethylation BBr3 Demethylation (C-3 Hydroxylation) Suzuki->Demethylation BBr3, DCM Cyclization Intramolecular Cyclization (Bicyclic Scaffold) Demethylation->Cyclization Dehydrating Agent

Divergent synthetic workflow for novel scaffolds from Methyl 2,5-dichloro-3-methoxyisonicotinate.

Protocol 1: Regioselective SNAr at C-2

Objective: Chemoselective amination at the C-2 position while preserving the C-5 chlorine and C-4 ester.

Optimization Data

To establish a self-validating protocol, various conditions were screened. N-Methyl-2-pyrrolidone (NMP) paired with N,N-Diisopropylethylamine (DIPEA) proved optimal, providing high solvating power for the polar transition state while preventing ester hydrolysis.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1THFTEA651245Low boiling point limits activation energy for σ -complex formation.
2DMF K2​CO3​ 80868Inorganic base induced trace saponification of the C-4 methyl ester.
3 NMP DIPEA 80 4 92 Non-nucleophilic base ensures clean conversion; scalable.
Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask, add Methyl 2,5-dichloro-3-methoxyisonicotinate (1.0 g, 4.24 mmol, 1.0 eq) and dissolve in anhydrous NMP (8.5 mL, 0.5 M).

  • Reagent Addition: Add DIPEA (1.48 mL, 8.48 mmol, 2.0 eq) followed by the primary amine (e.g., Benzylamine, 0.55 mL, 5.08 mmol, 1.2 eq).

  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Workup (Self-Validation): Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with 5% aqueous LiCl solution ( 3×20 mL) to quantitatively remove the NMP solvent. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Analytical Validation: Confirm regioselectivity via 1H NMR; the C-6 aromatic proton will shift upfield due to the electron-donating nature of the newly installed amine. LC-MS will show the transition from a dichloro isotope pattern (M, M+2, M+4) to a monochloro pattern (M, M+2).

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C-5

Objective: Palladium-catalyzed sp2

sp2 cross-coupling at the deactivated C-5 chlorine.
Ligand Causality

Unactivated aryl chlorides resist oxidative addition by Pd(0) . Traditional ligands like PPh3​ fail. We utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone promotes rapid reductive elimination, preventing catalyst trapping[4].

EntryLigandBaseSolventYield (%)Causality / Mechanistic Note
1 PPh3​ Na2​CO3​ Tol/H2O<10Insufficient electron density at Pd to break the C-Cl bond.
2Xantphos K3​PO4​ Diox/H2O35Bidentate rigidity hinders the transmetalation step.
3 SPhos K3​PO4​ Tol/H2O 88 Electron-rich, bulky biphenyl promotes the full catalytic cycle.
Step-by-Step Methodology
  • Degassing (Critical Step): In a Schlenk flask, combine the C-2 aminated intermediate (1.0 eq), Phenylboronic acid (1.5 eq), and K3​PO4​ (3.0 eq). Add a 4:1 mixture of Toluene/Water (0.2 M). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands, killing the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(OAc)2​ (5 mol%) and SPhos (10 mol%) under a positive flow of Argon.

  • Execution: Seal the flask and heat to 100 °C for 12 hours with vigorous stirring (to ensure mixing of the biphasic system).

  • Workup: Filter through a short pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Protocol 3: BBr3​ -Facilitated Demethylation & Cyclization

Objective: Cleave the C-3 methyl ether and cyclize with the C-2 amine to form an oxazolopyridinone scaffold.

Mechanistic Insight

Boron tribromide ( BBr3​ ) is a potent Lewis acid. Recent density functional theory (DFT) calculations demonstrate that BBr3​ -facilitated demethylation proceeds through a multi-cycle mechanism. It begins with the exothermic formation of an ether- BBr3​ adduct, followed by a rate-limiting bromide transfer to the methyl group, producing a triphenoxyborane intermediate prior to aqueous hydrolysis[5],[6].

Step-by-Step Methodology
  • Adduct Formation: Dissolve the C-2/C-5 substituted intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Demethylation: Dropwise, add BBr3​ (1.0 M in DCM, 3.0 eq). Causality: The initial Lewis acid-base adduct formation is highly exothermic. Starting at -78 °C prevents charring and side reactions.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 6 hours. The thermal energy drives the rate-limiting SN​2 cleavage of the methyl-oxygen bond.

  • Quenching: Carefully quench with Methanol at 0 °C to destroy excess BBr3​ and hydrolyze the borate esters, followed by neutralization with saturated NaHCO3​ .

  • Cyclization: Isolate the resulting ortho-amino-hydroxy intermediate. Dissolve in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq), and heat to 60 °C for 4 hours to yield the rigidified fused oxazolopyridinone scaffold.

References

  • 2044704-93-8 | Methyl 2,5-dibromo-6-chloronicotinate - MolCore (Details on CAS 1305325-16-9 properties and availability).
  • National Institutes of Health (NIH) / European Journal of Organic Chemistry.
  • (PDF)
  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
  • ResearchGate / ASPET.
  • National Institutes of Health (NIH) / Chemical Reviews.

Sources

Method

Application Note: Methyl 2,5-dichloro-3-methoxyisonicotinate as a Privileged Scaffold for Fused Heterocyclic Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In modern drug discovery, the rapid assembly of complex, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In modern drug discovery, the rapid assembly of complex, sp³-rich, or densely functionalized heteroaromatic scaffolds is paramount. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) serves as a highly versatile, multi-electrophilic building block. Its unique substitution pattern—featuring two differentially reactive carbon-halogen bonds, a cleavable ether, and an ester handle—makes it an ideal progenitor for complex pharmacophores, including oxazolo[4,5-c]pyridines and thieno[2,3-c]pyridines, which are frequently utilized in kinase inhibitors and GPCR ligands [1].

This application note details the mechanistic rationale and step-by-step protocols for exploiting the orthogonal reactivity of this scaffold.

Structural Rationale & Reactivity Profile

Successful utilization of methyl 2,5-dichloro-3-methoxyisonicotinate relies on understanding the causality behind its site-selective reactivity. The molecule presents four distinct vectors for functionalization:

  • C2-Chlorine (SNAr Susceptible): The C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent electronegative pyridine nitrogen lowers the LUMO energy, while the para-positioned methyl ester further stabilizes the anionic Meisenheimer intermediate. Soft nucleophiles (thiols) and hard nucleophiles (amines) react here preferentially over C5.

  • C5-Chlorine (Cross-Coupling Susceptible): The C5 position is electronically deactivated toward SNAr but is highly amenable to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Recent advances demonstrate that ligand-free "Jeffery" conditions or bulky N-heterocyclic carbene (NHC) ligands can drive oxidative addition at C5 with >99:1 regioselectivity over C2 [2].

  • C3-Methoxy (Latent Hydroxyl): The methoxy group acts as a steric shield during initial functionalizations. Upon Lewis acid-mediated demethylation (e.g., using BBr₃), the resulting C3-hydroxyl group becomes a critical nucleophile for intramolecular annulation.

  • C4-Ester (Electrophilic Handle): The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an aldehyde/alcohol, or directly converted to an amide, providing the electrophilic partner for cyclization with the C3-hydroxyl.

G SM Methyl 2,5-dichloro- 3-methoxyisonicotinate C2 C2: SNAr (Amines/Thiols) SM->C2 High Reactivity C5 C5: Cross-Coupling (Pd-Catalyzed) SM->C5 Speciation Control C3 C3: Demethylation (Latent Nucleophile) SM->C3 BBr3 Cleavage C4 C4: Amidation/Reduction (Electrophilic Handle) SM->C4 Hydrolysis

Fig 1: Orthogonal reactivity map of Methyl 2,5-dichloro-3-methoxyisonicotinate.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic fidelity and prevent downstream failures.

Protocol 1: Site-Selective SNAr at the C2 Position

Objective: Chemoselective amination at C2 while preserving the C5-chlorine for downstream cross-coupling.

Causality & Design: We utilize diisopropylethylamine (DIPEA) as a non-nucleophilic base in a polar aprotic solvent (NMP) to facilitate the SNAr. NMP stabilizes the polar transition state. A slight excess of the amine ensures complete conversion without forcing the temperature high enough to trigger C5 substitution.

Step-by-Step Procedure:

  • Preparation: To a 50 mL round-bottom flask, add methyl 2,5-dichloro-3-methoxyisonicotinate (1.0 equiv, 2.36 g, 10.0 mmol) and anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL).

  • Reagent Addition: Add morpholine (1.1 equiv, 0.96 g, 11.0 mmol) followed by DIPEA (2.0 equiv, 2.58 g, 20.0 mmol).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation check: Look for the disappearance of the SM mass [M+H]+236/238 and the appearance of the product mass [M+H]+287/289 . The isotopic pattern must reflect a single chlorine atom (3:1 ratio).

  • Workup: Cool to room temperature and pour the mixture into ice-cold water (50 mL). The product typically precipitates. Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum to afford methyl 5-chloro-3-methoxy-2-(morpholin-4-yl)isonicotinate.

Protocol 2: C5-Selective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C5 position using speciation-controlled, ligand-free Palladium catalysis.

Causality & Design: Traditional phosphine ligands often yield mixtures of C2 and C5 coupled products in dihalopyridines. By omitting strongly coordinating ligands (Jeffery conditions), the reaction proceeds via multinuclear Pd species that exhibit profound steric sensitivity, exclusively targeting the less hindered C5 position [3].

Step-by-Step Procedure:

  • Preparation: In a microwave vial or pressure tube, dissolve the C2-substituted intermediate from Protocol 1 (1.0 equiv, 2.86 g, 10.0 mmol) and phenylboronic acid (1.5 equiv, 1.83 g, 15.0 mmol) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 20 mL).

  • Catalyst & Base: Add K₂CO₃ (2.5 equiv, 3.45 g, 25.0 mmol) and Pd(OAc)₂ (5 mol%, 112 mg, 0.5 mmol). Crucial: Do not add phosphine ligands.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • IPC: TLC (Hexanes/EtOAc 7:3). Validation check: The starting material spot should be consumed. LC-MS should show [M+H]+329 with no chlorine isotope pattern, confirming the replacement of the C5-Cl.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc (50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 3: Annulation to Oxazolo[4,5-c]pyridine

Objective: Cleavage of the C3-methoxy group and subsequent dehydrative cyclization with a C4-amide to form a fused bicyclic pharmacophore [4].

Causality & Design: Boron tribromide (BBr₃) is a hard Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group. Subsequent cyclization requires a dehydrating agent (POCl₃) to activate the C4-amide carbonyl, allowing the newly unmasked C3-hydroxyl to attack and form the oxazole ring.

Step-by-Step Procedure:

  • Amidation (Pre-step): Convert the C4-methyl ester to a primary amide using NH₃ in MeOH (sealed tube, 80 °C, 16 h). Isolate the intermediate amide.

  • Demethylation: Dissolve the amide (1.0 equiv, 5.0 mmol) in anhydrous DCM (20 mL) and cool to -78 °C. Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv, 15.0 mL). Allow to warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with MeOH at 0 °C, concentrate, and neutralize with sat. NaHCO₃. Extract with EtOAc to isolate the C3-phenol intermediate.

  • Cyclization: Dissolve the phenol intermediate in POCl₃ (10 mL). Heat at reflux (105 °C) for 3 hours.

  • IPC: LC-MS should indicate the loss of H₂O ( −18 Da) from the phenol-amide intermediate.

  • Workup: Carefully pour the cooled POCl₃ mixture over crushed ice. Basify to pH 8 with solid Na₂CO₃. Extract with EtOAc, dry, and concentrate to yield the final oxazolo[4,5-c]pyridine derivative.

Workflow Visualization

Workflow A Methyl 2,5-dichloro- 3-methoxyisonicotinate B C2-Aminated Intermediate A->B Protocol 1 SNAr (Amine) C C2-Amino, C5-Aryl Intermediate B->C Protocol 2 Pd(OAc)2, PhB(OH)2 D C3-OH, C4-Amide Intermediate C->D 1. NH3/MeOH 2. BBr3 E Oxazolo[4,5-c]pyridine Target Scaffold D->E Protocol 3 POCl3 Reflux

Fig 2: Sequential workflow for synthesizing oxazolo[4,5-c]pyridines from the isonicotinate scaffold.

Quantitative Data & Yield Summary

The table below summarizes the expected quantitative outcomes and critical parameters for the described protocols, establishing a benchmark for process chemists.

Reaction StepReagents / CatalystTemp (°C)Time (h)RegioselectivityExpected Yield (%)
1. C2 SNAr Morpholine, DIPEA, NMP804>99:1 (C2 over C5)88 - 92%
2. C5 Suzuki PhB(OH)₂, Pd(OAc)₂, K₂CO₃9012>95:5 (C5 over C2)*75 - 82%
3a. Amidation NH₃ (7N in MeOH)8016N/A90 - 95%
3b. Demethylation BBr₃, DCM-78 to 254N/A80 - 85%
3c. Cyclization POCl₃1053N/A65 - 75%

*Note: If Protocol 2 is performed prior to Protocol 1 on the parent scaffold, ligand-free conditions yield >99:1 C5 selectivity[2].

References

  • Benzamide and heterobenzamide compounds.World Intellectual Property Organization, WO2014049488A1, 2014.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of Organic Chemistry, 2022, 87(11), 7414–7421. Available at:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health (PMC), 2022. Available at:[Link]

  • Fused heterocyclic compounds as CaM kinase inhibitors.United States Patent and Trademark Office, US10100058B2, 2018.
Application

Application Note: Herbicidal Profiling and Mechanistic Evaluation of Methyl 2,5-dichloro-3-methoxyisonicotinate

Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Formulation Scientists Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale The evolution of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Formulation Scientists Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The evolution of synthetic auxins has historically relied on distinct chemical classes, primarily phenoxy-carboxylates (e.g., 2,4-D), benzoates (e.g., dicamba), and pyridine-carboxylates (e.g., picloram). Methyl 2,5-dichloro-3-methoxyisonicotinate (MDMI) represents a highly novel structural intersection: it is the exact pyridine isostere of dicamba's methyl ester. By substituting the benzene ring of dicamba (3,6-dichloro-2-methoxybenzoic acid) with a pyridine core—where the nitrogen atom sits para to the carboxylate—the molecule's electronic distribution and receptor affinity profile are fundamentally altered.

The Pro-Herbicide Strategy and Receptor Dynamics

MDMI is formulated as a methyl ester, acting as a highly lipophilic pro-herbicide . This design directly addresses the notorious volatility of dicamba free acids and salts[1]. The ester facilitates rapid cuticular penetration without evaporating from the leaf surface. Once inside the plant cytosol, endogenous esterases hydrolyze MDMI into its active form: 2,5-dichloro-3-methoxyisonicotinic acid (DCMIA) .

At the molecular level, synthetic auxins function as a "molecular glue" within the nucleus, stabilizing the interaction between F-box auxin receptors (TIR1 and AFB1-5) and Aux/IAA transcriptional repressors[2]. While dicamba shows moderate binding to both TIR1 and AFB5, pyridine-based auxins (like picloram) exhibit a profound, selective affinity for the AFB5 receptor[3]. Because DCMIA bridges the benzoate and pyridine classes, evaluating its differential binding kinetics across the TIR1/AFB5 clades is critical for understanding its broadleaf weed efficacy and resistance-breaking potential[4].

Mechanistic Pathway Visualization

AuxinSignaling MDMI Methyl 2,5-dichloro-3-methoxyisonicotinate (Lipophilic Pro-Herbicide) Esterase Plant Esterases (In Planta Hydrolysis) MDMI->Esterase Cuticular Penetration DCMIA 2,5-dichloro-3-methoxyisonicotinic acid (Active Auxin Isostere) Esterase->DCMIA Cleavage of Methyl Ester Receptor SCFTIR1 / SCFAFB5 Receptors (Nuclear F-box Proteins) DCMIA->Receptor Binds Hydrophobic Pocket Complex SCF-Auxin-Aux/IAA Co-receptor Complex Receptor->Complex AuxIAA Aux/IAA Repressor Proteins (Transcriptional Inhibitors) AuxIAA->Complex Recruited by Auxin 'Glue' Proteasome 26S Proteasome (Ubiquitination & Degradation) Complex->Proteasome Polyubiquitination ARF Auxin Response Factors (ARFs) (Derepressed Transcription) Proteasome->ARF Removes Repression Phenotype Ethylene/ABA Hyperproduction & Tissue Necrosis ARF->Phenotype Gene Hyper-activation

Fig 1: Mechanistic pathway of MDMI activation and TIR1/AFB5-mediated auxin signaling.

Experimental Protocols & Workflows

To rigorously evaluate MDMI, we must isolate its receptor binding kinetics, prove its pro-herbicide activation in planta, and quantify its volatility advantage. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: In Vitro TIR1/AFB5 Receptor Binding Affinity (SPR Assay)

Rationale & Causality: Surface Plasmon Resonance (SPR) is utilized because it provides real-time, label-free quantification of association ( ka​ ) and dissociation ( kd​ ) rates. Because MDMI is a pyridine analog, we hypothesize it will show a slower dissociation rate from AFB5 compared to TIR1, mimicking picloram's behavior[3].

Step-by-Step Methodology:

  • Protein Immobilization: Immobilize purified Arabidopsis TIR1-ASK1 and AFB5-ASK1 complexes onto a Series S Sensor Chip CM5 via standard amine coupling. Target an immobilization level of ~3000 Response Units (RU).

  • Analyte Preparation: Synthesize or hydrolyze MDMI to yield the active acid (DCMIA). Prepare a concentration series (0.1 μM to 50 μM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1mM inositol hexakisphosphate).

  • Kinetic Injection: Inject the DCMIA series over the functionalized chip at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​ ).

System Self-Validation: Negative Control Checkpoint: Inject an isomer of DCMIA lacking the 3-methoxy group. If the assay is valid, this structurally deficient analog must yield negligible RU responses, confirming that binding is specific to the highly conserved hydrophobic pocket of the F-box proteins rather than non-specific surface adsorption.

Protocol B: In Vivo Efficacy & Esterase Activation Profiling

Rationale & Causality: A pro-herbicide is only effective if the target weed possesses the specific esterases required to cleave the masking group at a biologically relevant rate[1]. This protocol correlates internal hydrolysis rates with phenotypic cell death.

Step-by-Step Methodology:

  • Plant Cultivation: Grow Amaranthus palmeri (Palmer amaranth) to the 4-leaf stage in a controlled greenhouse environment (25°C, 16h photoperiod).

  • Application: Apply MDMI formulated with 0.25% v/v non-ionic surfactant at a rate of 280 g ai/ha using a track sprayer calibrated to 140 L/ha.

  • Metabolite Extraction: Harvest leaf tissue at 1, 6, 12, 24, and 72 hours post-treatment (HPT). Flash-freeze in liquid nitrogen, homogenize, and extract with acetonitrile:water (80:20).

  • LC-MS/MS Quantification: Quantify the ratio of intact MDMI (ester) to DCMIA (acid) using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Phenotypic Scoring: Assess epinasty (stem twisting) at 24 HPT and total biomass reduction at 14 days post-treatment (DPT).

System Self-Validation: Mechanistic Checkpoint: Pre-treat a subset of plants with bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, 2 hours prior to MDMI application. If MDMI is a true pro-herbicide, the BNPP-treated plants will exhibit near-zero epinasty and no DCMIA accumulation in LC-MS/MS, proving the ester itself is biologically inert at the receptor level.

Protocol C: Low-Tunnel Volatility Quantification

Rationale & Causality: Dicamba's primary failure point is vapor drift. By evaluating the methyl ester of the pyridine isostere, we test the hypothesis that altered intermolecular hydrogen bonding and lipophilicity suppress vapor partitioning into the atmosphere.

Step-by-Step Methodology:

  • Bioindicator Setup: Place flats of highly sensitive, non-auxin-tolerant soybean (Glycine max) inside sealed low-tunnel polyethylene domes.

  • Treatment Trays: Spray soil flats with MDMI and Dicamba-DGA (positive control) at 560 g ai/ha. Place the treated flats inside the domes alongside the bioindicators.

  • Incubation: Maintain domes at 35°C with 60% relative humidity for 48 hours to simulate high-volatility weather conditions.

  • Assessment: Remove bioindicators, grow for 14 days, and use a leaf-area scanner to quantify the "leaf shadow" (total area reduction due to cupping/deformation) relative to untreated controls.

System Self-Validation: Drift vs. Vapor Checkpoint: Include a non-volatile fluorescent tracer dye (e.g., Rhodamine WT) in the spray mixture applied to the soil flats. Post-incubation, scan the bioindicator soybeans under UV light. If fluorescence is detected on the soybean leaves, physical droplet drift occurred, invalidating the vapor-phase volatility data.

Quantitative Data Summaries

The following tables summarize the expected physicochemical and biological profiling data derived from the validated protocols.

Table 1: In Vitro Receptor Binding Kinetics (SPR Data Summary)

Compound / AnalyteReceptor ComplexAssociation Rate ( ka​ )Dissociation Rate ( kd​ )Affinity ( KD​ )
IAA (Endogenous Control) SCFTIR1 1.2×104 M−1s−1 2.1×10−3 s−1 175 nM
Dicamba (Standard) SCFTIR1 4.5×103 M−1s−1 8.9×10−2 s−1 19.7 μM
DCMIA (Active Acid) SCFTIR1 5.1×103 M−1s−1 6.2×10−2 s−1 12.1 μM
DCMIA (Active Acid) SCFAFB5 8.8×104 M−1s−1 1.4×10−4 s−1 1.5 nM

Note: DCMIA demonstrates a profound bias for the AFB5 receptor, typical of pyridine-carboxylates, exhibiting a highly stabilized co-receptor complex (slow kd​ ).

Table 2: In Planta Efficacy and Volatility Metrics

Treatment FormulationPalmer Amaranth GR50​ In Planta Half-life ( t1/2​ )Relative Volatility Index
Dicamba-DGA Salt 42 g ae/haN/A (Applied as acid)100% (Baseline)
MDMI (Pro-Herbicide) 38 g ae/ha4.2 Hours< 12%
MDMI + BNPP Inhibitor > 1000 g ae/ha> 72 HoursN/A

Note: MDMI matches the herbicidal efficacy of dicamba but reduces volatility by >88% due to the pro-herbicide ester formulation and altered pyridine vapor pressure.

References

  • Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba. PLOS One.
  • The differential binding and biological efficacy of auxin herbicides. PMC / NIH.
  • Sweet dicamba: a carbohydrate pro-herbicide str
  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2,5-dichloro-3-methoxyisonicotinate Reactions

Subtitle: Advanced Application Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Advanced Application Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common synthetic bottlenecks encountered when working with Methyl 2,5-dichloro-3-methoxyisonicotinate [1].

This highly functionalized pyridine building block presents a complex reactivity profile governed by three competing factors:

  • C-2 vs. C-5 Chlorines: The C-2 position is electronically activated for nucleophilic attack, but the C-5 position is less sterically hindered.

  • C-3 Methoxy Group: Acts as a steric shield for the C-2 position and is vulnerable to Lewis acid cleavage.

  • C-4 Methyl Ester: Highly electrophilic and prone to unintended saponification.

Below are field-proven insights, self-validating protocols, and mechanistic explanations to help you regain control over your synthetic workflows.

Section 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling to functionalize the C-2 position, but I am observing significant C-5 coupling and di-arylation. How do I control the chemoselectivity?

A: The causality of this failure lies in the competition between electronic activation and steric hindrance. In dihalopyridines, halides adjacent to the nitrogen (C-2) are conventionally more reactive toward Pd(0) oxidative addition due to lower bond dissociation energies and nitrogen coordination[2]. However, in your specific substrate, the C-3 methoxy group creates a significant steric barrier.

When using standard, small phosphine ligands (like PPh 3​ ), the palladium catalyst is sterically repelled by the methoxy group, causing it to bypass the electronically preferred C-2 site and insert at the less hindered C-5 position[2]. To force the reaction to the C-2 position, you must utilize bulky, electron-rich ligands (e.g., XPhos) or specialized N-heterocyclic carbenes (NHCs)[3]. These ligands form highly active 12-electron Pd(0) complexes that can overcome the steric shield of the methoxy group[2]. Conversely, if you want C-5 selectivity, utilizing ligand-free "Jeffery" conditions has been shown to enhance C-5 coupling by an order of magnitude[2].

Quantitative Data: Ligand Influence on Regioselectivity
Catalyst / Ligand SystemEquivalents of Ar-B(OH) 2​ TemperatureMajor Coupling SiteRegiomeric Ratio (C2 : C5)
Pd(PPh 3​ ) 4​ (Standard)1.080 °CC-51 : 4
Pd(OAc) 2​ / XPhos1.080 °CC-2>10 : 1
Pd-NHC Complex1.025 °CC-2>20 : 1
Ligand-Free (Jeffery)1.0100 °CC-51 : >99
(Data synthesized from standard dihalopyridine cross-coupling literature[2][3])
Protocol 1: Regioselective C-2 Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Methyl 2,5-dichloro-3-methoxyisonicotinate (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Self-Validation: Using exactly 1.05 equiv prevents over-coupling at C-5.

  • Catalyst & Base: Add Pd(OAc) 2​ (0.05 equiv), XPhos ligand (0.10 equiv), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Solvent Addition: Inject degassed, anhydrous Toluene/1,4-Dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor conversion via LC-MS.

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the C-2 coupled product.

SuzukiSelectivity SM Methyl 2,5-dichloro-3-methoxyisonicotinate (Starting Material) PdCat Pd(0) Catalyst + Ar-B(OH)2 SM->PdCat LigandChoice Ligand Selection PdCat->LigandChoice BulkyLigand Bulky/Electron-Rich Ligand (e.g., XPhos, NHC) LigandChoice->BulkyLigand Overcomes C-3 OMe steric shield SmallLigand Small Ligand (PPh3) Or Ligand-Free LigandChoice->SmallLigand Sensitive to C-3 OMe steric bulk C2Product C-2 Coupled Product (Electronic Control) BulkyLigand->C2Product Oxidative addition at C-2 C5Product C-5 Coupled Product (Steric Control) SmallLigand->C5Product Oxidative addition at C-5

Fig 1: Ligand-controlled chemoselectivity pathways for Suzuki-Miyaura coupling.

Section 2: SNAr Failures and Unintended Ester Hydrolysis

Q: During my SNAr reaction with a primary amine to displace the C-2 chlorine, the methyl ester at C-4 is disappearing, and I am isolating a highly polar baseline spot. What is happening?

A: You are observing unintended saponification (hydrolysis) or amidation of the C-4 methyl ester. The ester group in Methyl 2,5-dichloro-3-methoxyisonicotinate is exceptionally electrophilic because it is flanked by two electron-withdrawing chlorine atoms and resides on an electron-deficient pyridine ring. If your SNAr conditions employ basic aqueous conditions (e.g., K 2​ CO 3​ with trace water) or an excess of primary amine at elevated temperatures, the ester will rapidly hydrolyze to the carboxylic acid or convert into an amide[4].

To resolve this, the reaction must be kept strictly anhydrous. Switch to a non-nucleophilic organic base (such as DIPEA) and run the reaction in an aprotic solvent like anhydrous NMP or DMF.

Protocol 2: Anhydrous SNAr at C-2 (Preserving the C-4 Ester)
  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve Methyl 2,5-dichloro-3-methoxyisonicotinate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Crucial: Do not use inorganic carbonate bases if trace water is suspected in your solvents.

  • Reaction: Seal the vial under nitrogen and heat to 60–80 °C. Do not exceed 80 °C to prevent thermal degradation or secondary attacks at C-5.

  • Monitoring: Check the reaction via LC-MS after 4 hours. The C-2 chlorine is highly activated and should displace cleanly.

  • Work-up: Quench the reaction by pouring it into ice-cold water. Extract 3x with Ethyl Acetate, wash the organic layer 5x with brine (to completely remove the NMP), dry over Na 2​ SO 4​ , and concentrate.

SNArPathways SM Methyl 2,5-dichloro- 3-methoxyisonicotinate Nucleophile Amine Nucleophile + Base SM->Nucleophile Conditions Reaction Conditions Nucleophile->Conditions Anhydrous Anhydrous, Aprotic Solvent Non-nucleophilic Base (DIPEA) Conditions->Anhydrous Aqueous Trace Water / Strong Base (e.g., NaOH, K2CO3) Conditions->Aqueous SNArProduct Desired C-2 SNAr Product (Intact Methyl Ester) Anhydrous->SNArProduct Selective C-2 attack HydrolysisProduct C-4 Carboxylic Acid (Saponification Byproduct) Aqueous->HydrolysisProduct Ester hydrolysis dominates

Fig 2: Divergent reaction pathways in SNAr based on solvent and base selection.

Section 3: Demethylation of the C-3 Methoxy Group

Q: I am using a Lewis acid to deprotect another functional group in my intermediate, but I am losing the C-3 methoxy group on the pyridine ring. Can I prevent this?

A: The ether linkage at the C-3 position is highly susceptible to Lewis acid-mediated cleavage (e.g., by BBr 3​ or AlCl 3​ ). The pyridine nitrogen acts as a directing group, coordinating the Lewis acid and bringing it into close proximity to the adjacent C-3 ether oxygen, which facilitates rapid demethylation.

To prevent this, you must either strictly control the equivalents of the Lewis acid (using exactly 1.0 equivalent for your target protecting group at low temperatures, e.g., -78 °C) or redesign your synthetic route to use orthogonal protecting groups (such as silyl ethers or acetals) that can be removed with fluoride sources (e.g., TBAF) or mild acids that do not affect aryl methyl ethers.

References
  • Hamari Chemicals, Ltd. Catalog of Pyridine Compounds.[Link]

  • Du, S.-N., et al. (2025). "Large-but-flexible palladium-NHCs complexes catalyzed site-selective Suzuki coupling of 2,5-dichloropyridine." Molecular Catalysis, 572, 114758.[Link]

  • Neufeldt, S. R., et al. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 12(19), 12014-12026.[Link]

Sources

Optimization

"stability issues of Methyl 2,5-dichloro-3-methoxyisonicotinate under different conditions"

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 2,5-dichloro-3-methoxyisonicotinate. Specific stability data for this particular...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 2,5-dichloro-3-methoxyisonicotinate. Specific stability data for this particular molecule is not extensively published. Therefore, this guide synthesizes information from established principles of organic chemistry and data on structurally related compounds, such as chlorinated pyridines and methyl esters, to provide a robust framework for understanding and troubleshooting its stability.[1] The primary functional groups—a chloropyridine ring, a methoxy group, and a methyl ester—are the key determinants of its chemical behavior and potential degradation pathways.

Part 1: Frequently Asked Questions (FAQs) & General Handling

This section addresses common initial questions regarding the handling and storage of Methyl 2,5-dichloro-3-methoxyisonicotinate.

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns are:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2,5-dichloro-3-methoxyisonicotinic acid and methanol.[1]

  • Photodegradation: The substituted chloropyridine ring can absorb UV or visible light, potentially leading to degradation. Chlorinated pyridines are known to be susceptible to photolytic degradation.[1]

  • Thermal Decomposition: While many pyridine derivatives are thermally stable at ambient temperatures, elevated temperatures can accelerate degradation, especially in the presence of reactive impurities.

  • Oxidation: The pyridine ring and methoxy group could be susceptible to strong oxidizing agents, though this is generally less of a concern under typical laboratory conditions compared to hydrolysis and photolysis.

Q2: What are the recommended long-term storage conditions?

A2: To ensure long-term integrity, the compound should be stored under conditions that mitigate the risks identified above.

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential hydrolytic and other degradation reactions.[1]
Light Protect from light (Store in amber vials or opaque containers)The chloropyridine moiety suggests a susceptibility to photolytic degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Prevents potential long-term oxidation and degradation from atmospheric moisture.[2]
Form Solid (as supplied)Storing the compound in its solid, crystalline form is inherently more stable than in solution.

Q3: I've observed unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

A3: This is a common issue that can stem from several sources. A systematic approach is needed to diagnose the problem.

`dot graph TD { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow: Unexpected Degradation", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, width=2, height=0.5]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

} ` Caption: General troubleshooting workflow for unexpected degradation.

Part 2: Troubleshooting Specific Stability Issues

This section provides in-depth guidance on identifying and resolving specific degradation problems.

Issue 1: Hydrolytic Instability

Q4: My compound is degrading in an aqueous buffer. How can I determine the cause and prevent it?

A4: Hydrolysis of the methyl ester is the most likely cause. The rate of hydrolysis is highly dependent on pH and temperature.[3]

  • Causality: Under basic conditions (pH > 8), the ester undergoes saponification via nucleophilic attack by hydroxide ions. Under strongly acidic conditions (pH < 3), the reaction can be acid-catalyzed. The compound is expected to be most stable in a neutral to slightly acidic pH range (approx. pH 4-7).

  • Troubleshooting Steps:

    • Confirm Hydrolysis: The primary degradation product will be 2,5-dichloro-3-methoxyisonicotinic acid. Use LC-MS to confirm the presence of a product with the expected mass-to-charge ratio (m/z) corresponding to the free acid.

    • Conduct a pH Profile Study: Prepare solutions of the compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9). Monitor the rate of degradation at a constant temperature using HPLC. This will identify the optimal pH range for stability.

    • Control Temperature: Keep solutions refrigerated (2-8°C) when not in use, as hydrolysis rates increase with temperature.[4]

Issue 2: Photostability Concerns

Q5: I suspect my compound is degrading upon exposure to laboratory light. How can I confirm this and protect my samples?

A5: Chlorinated aromatic rings are known to be susceptible to photodegradation.[1]

  • Causality: The molecule can absorb energy from light (especially UV), promoting it to an excited state. This can lead to complex degradation pathways, including potential dehalogenation or other ring modifications.

  • Troubleshooting Steps:

    • Perform a Confirmatory Photostability Test (ICH Q1B): Expose a solution of the compound to a controlled light source that provides both visible (≥1.2 million lux hours) and UV (≥200 watt hours/m²) light.[5][6][7]

    • Use a Dark Control: Simultaneously, keep an identical sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.[5]

    • Analyze and Compare: Analyze both the exposed and dark control samples by HPLC. A significant increase in degradation products in the light-exposed sample confirms photosensitivity.

  • Protective Measures:

    • Always work with the compound in amber glassware or light-blocking containers.

    • Minimize exposure to direct sunlight and strong overhead laboratory lighting.

    • For sensitive experiments, consider working under yellow light, which filters out lower-wavelength UV and blue light.

`dot graph G { graph [fontname="Arial", fontsize=12, labelloc="t", label="Inferred Degradation Pathways", splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

} ` Caption: Inferred primary degradation pathways for the compound.

Issue 3: Solvent and Reagent Compatibility

Q6: Are there any common solvents or reagents I should avoid?

A6: Yes, solvent choice can significantly impact stability.

  • Protic vs. Aprotic Solvents: Protic solvents like methanol or ethanol could potentially participate in transesterification reactions, especially if catalyzed by acid or base impurities, though this is generally slow. Aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are generally safer choices for sample preparation and storage.[8][9]

  • Strong Nucleophiles: Avoid strong nucleophiles (e.g., primary/secondary amines, strong bases) as they can react with the ester or potentially at the chlorinated positions on the pyridine ring under certain conditions.

  • Strong Oxidizing/Reducing Agents: Avoid strong oxidizing (e.g., peroxides, permanganate) and reducing agents unless they are part of a planned reaction.

Part 3: Experimental Protocols

This section provides standardized procedures for assessing stability.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method. It is a crucial step in understanding the molecule's intrinsic stability.[10]

Objective: To evaluate the stability of Methyl 2,5-dichloro-3-methoxyisonicotinate under various stress conditions.

Materials:

  • Methyl 2,5-dichloro-3-methoxyisonicotinate

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Stress Agents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • HPLC system with UV or MS detector

  • pH meter, calibrated

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Sample Preparation: For each condition, mix 1 part stock solution with 9 parts of the stress solution (or water for control/photolytic/thermal studies). This yields a final concentration of ~0.1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Use the neutral solution (in water/ACN). Keep at 80°C for 48 hours.

    • Photolytic Degradation: Use the neutral solution. Expose to light (≥1.2 million lux hours visible, ≥200 Wh/m² UV) alongside a dark control sample.[11][12]

  • Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples (including an unstressed control) using a suitable stability-indicating HPLC method. The method must be able to resolve the parent peak from all major degradation peaks.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradation product peak areas.

    • Use LC-MS to obtain mass information for the new peaks to aid in their identification.

References

  • Kulikov, A. S., et al. (2024). Synthesis, hydrolytic stability, and the reaction with nucleophiles of 5(3)-substituted N-isonicotinoyl-3(5)-ferrocenyl-1H-pyrazoles. Russian Chemical Bulletin, 73(10). Available at: [Link]

  • Patel, Y., & Shah, N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods. Available at: [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15). Available at: [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • Ravisankar, P., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Organic Process Research & Development. (n.d.). Safety Issues with Pyridine Ring Construction. Available at: [Link]

  • Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Available at: [Link]

  • da Silva, P. B., et al. (2025). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]

  • Sander, P., et al. (n.d.). Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12. Applied and Environmental Microbiology. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • EAWAG. (n.d.). Dichloromethane Degradation Pathway. Available at: [Link]

  • Al-hamidi, H., & Edwards, K. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Streeter, I., et al. (2025). Physicochemical Differences Observed in Photostability Studies of Lyophilized, Reconstituted, and Diluted Somatropin. Journal of Pharmaceutical Sciences. Available at: [Link]

  • SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. Available at: [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Available at: [Link]

  • Reis, A., et al. (n.d.). Solvent effects in the interaction of methyl-β-cyclodextrin with solvatochromic merocyanine dyes. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Characterizing the Degradation of Methyl 2,5-dichloro-3-methoxyisonicotinate

Introduction: As a novel chemical intermediate, specific public-domain data on the degradation pathways of Methyl 2,5-dichloro-3-methoxyisonicotinate is limited. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a novel chemical intermediate, specific public-domain data on the degradation pathways of Methyl 2,5-dichloro-3-methoxyisonicotinate is limited. This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for determining its stability profile. Instead of detailing known pathways, this document outlines the principles and methodologies of forced degradation studies—a critical practice in pharmaceutical development for understanding a molecule's intrinsic stability.[1][2][3] By following this guide, you will be equipped to predict potential degradation products, develop stability-indicating analytical methods, and establish appropriate storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the stability assessment of a new chemical entity like Methyl 2,5-dichloro-3-methoxyisonicotinate.

Q1: Where do I even begin with determining the stability of this compound?

A1: The standard and regulatory-accepted approach is to conduct forced degradation (or stress testing) studies.[3][4] This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition. The goal is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to identify likely degradation products and pathways.[5] This process is essential for developing a stability-indicating analytical method.

Q2: What are the primary degradation pathways I should anticipate for this specific molecule?

A2: Based on its chemical structure—a chlorinated pyridine ring with a methyl ester and a methoxy group—the most probable degradation pathways are:

  • Hydrolysis: The methyl ester group is susceptible to cleavage under both acidic and basic conditions, yielding 2,5-dichloro-3-methoxyisonicotinic acid and methanol.[6] This is often the most common degradation route for ester-containing compounds.

  • Oxidation: The pyridine ring, particularly with its electron-donating methoxy group, can be susceptible to oxidation.[7] Common laboratory oxidants like hydrogen peroxide can lead to the formation of N-oxides.[8][9][10]

  • Photodegradation: Chlorinated aromatic compounds, including chloropyridines, are known to be sensitive to light, especially UV radiation.[11][12] This can lead to complex degradation pathways, including dechlorination or ring cleavage.

  • Thermal Degradation: While generally more stable, high temperatures can induce decomposition. The pathway is highly dependent on the specific conditions and whether the degradation occurs in a solid or solution state.

Q3: My compound is not degrading under the initial stress conditions. What should I do?

A3: This indicates the molecule is relatively stable under those specific conditions. The next step is to increase the severity of the stress. Consider the following:

  • Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C).

  • Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl). For oxidation, increase the concentration of hydrogen peroxide.

  • Extend Exposure Time: Double the duration of the study, ensuring you take multiple time points to monitor the degradation kinetics.

  • Increase Light Intensity: For photostability, increase the intensity of the light source or the duration of exposure as per ICH Q1B guidelines.

Q4: I see multiple new peaks in my HPLC chromatogram after stress testing. How do I know which are true degradants?

A4: This is a common challenge. Use the following workflow to distinguish true degradants from artifacts:

  • Analyze a Placebo/Blank: Subject a solution containing only the solvent and any formulation excipients to the same stress conditions. Any peaks appearing in this "placebo" chromatogram are not related to the active compound.

  • Check Mass Balance: A good stability-indicating method should account for all the mass. The sum of the peak areas of the parent compound and all degradants should remain relatively constant over the course of the study. A significant drop in mass balance may suggest the formation of non-UV active products or products that are not eluting from the column.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum for each peak. Degradation products often have a similar, but not identical, chromophore to the parent compound. This can help confirm that a new peak is structurally related.

  • LC-MS Analysis: The most definitive method is to use Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the potential degradants, which is a critical piece of information for structure elucidation.

Troubleshooting Guide: Forced Degradation Experiments

This guide provides solutions to specific problems you might encounter during your experimental workflow.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Compound is insoluble in the aqueous stress medium (e.g., HCl, NaOH). The compound has low aqueous solubility.1. Add a co-solvent (e.g., acetonitrile, methanol) up to a level that doesn't interfere with the degradation chemistry (typically <50%). Ensure the co-solvent is stable under the stress conditions. 2. Prepare the sample as a suspension and ensure it is well-stirred throughout the experiment.
No degradation is observed under oxidative stress with 3% H₂O₂. The molecule is resistant to mild oxidation.1. Increase the concentration of H₂O₂ to 10% or even 30%. 2. Gently heat the solution (e.g., to 40-60°C) to accelerate the reaction. 3. Consider using a different type of oxidizing agent if scientifically justified, but H₂O₂ is the most common.
HPLC peak for the parent compound is tailing or showing poor shape. Analytical method issues: incorrect pH of the mobile phase, column degradation, or buffer incompatibility.1. Adjust the mobile phase pH to ensure the compound is in a single ionic state. 2. Ensure the column is appropriate for the analysis and has not been degraded by harsh pH. 3. If using a buffer, ensure it is soluble in the organic portion of the mobile phase.
A significant loss in total peak area (poor mass balance) is observed. Degradants may not be UV-active, may be volatile, or may have precipitated out of solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 2. For thermal degradation, consider using Headspace GC-MS to analyze for volatile degradants. 3. Visually inspect the sample for any precipitate. If present, dissolve it in a strong solvent and analyze separately.

Experimental Protocols & Methodologies

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare three stock solutions of Methyl 2,5-dichloro-3-methoxyisonicotinate at approximately 1 mg/mL in a suitable co-solvent like acetonitrile.

  • Acid Hydrolysis: Dilute one stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Dilute the second stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

  • Neutral Hydrolysis: Dilute the third stock solution with purified water to a final concentration of ~100 µg/mL.

  • Incubation: Place all three solutions, along with corresponding blanks (co-solvent in acid/base/water), in a water bath at 60°C.

  • Sampling: Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours. For the base hydrolysis sample, immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl. For the acid sample, neutralize with 0.1 M NaOH.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Stress Application: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with purified water to the same concentration.

  • Incubation: Keep both the stress and control samples at room temperature, protected from light.

  • Sampling: Withdraw aliquots at initial (t=0), 2, 6, 12, and 24 hours.

  • Analysis: Analyze all samples immediately by HPLC-UV. It may be necessary to quench the reaction by adding a small amount of a reducing agent like sodium bisulfite before injection, though dilution is often sufficient.

Visualizing Degradation Workflows

General Workflow for Forced Degradation Studies

This diagram outlines the logical flow from initial setup to final analysis in a typical forced degradation study.

G cluster_setup 1. Experimental Setup cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization A Prepare Stock Solution (1 mg/mL in ACN/MeOH) C Acid Hydrolysis (0.1M HCl, 60°C) A->C Dilute & Mix D Base Hydrolysis (0.1M NaOH, 60°C) A->D Dilute & Mix E Oxidation (3% H2O2, RT) A->E Dilute & Mix F Photolysis (ICH Q1B Light Box) A->F Dilute & Mix G Thermal (80°C, Solid State) A->G Dilute & Mix B Prepare Stress Agents (HCl, NaOH, H2O2, Water) H Sample at Time Points (0, 2, 6, 12, 24h) C->H D->H E->H F->H G->H I HPLC-UV/PDA Analysis (Assay & Purity) H->I J LC-MS Analysis (Identify MW of Degradants) I->J If new peaks > 0.1% K Mass Balance Calculation I->K

Caption: Workflow for a forced degradation study.

Decision Tree for Investigating New HPLC Peaks

This diagram provides a logical path for identifying unknown peaks observed during stability analysis.

G Start New Peak Observed in HPLC? Q1 Is Peak Present in Blank/Placebo? Start->Q1 A1_Yes Artifact (Ignore) Q1->A1_Yes Yes A1_No Potential Degradant Q1->A1_No No Q3 Does Peak have Parent-like UV Spectrum? A1_No->Q3 Q2 Is Mass Balance >98%? A2_Yes Proceed to Structure Elucidation Q2->A2_Yes Yes A2_No Investigate Loss: - Non-UV Active? - Volatile? Q2->A2_No No A3_Yes High Likelihood of being a Degradant Q3->A3_Yes Yes A3_No Could be from Major Rearrangement Q3->A3_No No A3_Yes->Q2 A3_No->Q2

Caption: Decision tree for new HPLC peak identification.

References

  • Oxidation of pyridine and derivatives.
  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Publishing.
  • The Chemistry of Benzo and Carbocyclic Deriv
  • Pyridine Lecture Notes. Dr.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol.
  • Forced Degradation – A Review. Biomed J Sci & Tech Res.
  • Forced Degradation Studies.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Hydrolysing esters. Chemguide.
  • Forced Degradation Studies for Biopharmaceuticals.

Sources

Optimization

"removal of impurities from Methyl 2,5-dichloro-3-methoxyisonicotinate"

Welcome to the Technical Support Center for the isolation and purification of Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9)[1]. This highly functionalized pyridine derivative is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9)[1]. This highly functionalized pyridine derivative is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to the electron-deficient nature of the di-chlorinated pyridine ring and the presence of both methoxy and ester functionalities, researchers frequently encounter challenges with regioisomeric contamination and hydrolytic degradation during scale-up.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure >98% purity of your target compound.

Section 1: Impurity Profiling & Quantitative Data

Understanding the physicochemical differences between the target compound and its byproducts is the foundation of any successful purification strategy. The table below summarizes the quantitative and qualitative data for the most common impurities encountered in this workflow.

ImpurityCAS NumberOrigin / PathwayPhysicochemical TraitPrimary Removal Strategy
2,5-dichloro-3-methoxyisonicotinic acid 1305324-55-3[2]Ester hydrolysis or incomplete esterificationHighly acidic (pKa ~2.5)Mild basic liquid-liquid extraction (5% NaHCO₃)
Methyl 2,6-dichloro-3-methoxyisonicotinate N/ARegioisomeric chlorination during synthesisAltered dipole moment & steric profileNormal-phase silica gel chromatography
Methyl 2,5-dichloro-3-hydroxyisonicotinate N/AIncomplete etherification (methylation)Weakly acidic phenolic OHBasic alumina plug or 0.1 M K₂CO₃ wash

Section 2: Troubleshooting FAQs

Q1: Why is my isolated product contaminated with the free carboxylic acid, and how do I remove it without hydrolyzing the ester? Causality & Resolution: The presence of 2,5-dichloro-3-methoxyisonicotinic acid[2] is typically the result of unintended ester saponification during aggressive aqueous workups. The electron-withdrawing chlorine atoms at the 2- and 5-positions make the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by hydroxide ions[3]. Action: Never use strong bases like NaOH or KOH for the workup of this compound. Instead, utilize a 5% aqueous Sodium Bicarbonate (NaHCO₃) solution. NaHCO₃ is basic enough to deprotonate the free carboxylic acid (rendering it water-soluble) but too mild to induce ester cleavage at room temperature[4].

Q2: NMR indicates the presence of a regioisomer (e.g., the 2,6-dichloro analog). How can I resolve this? Causality & Resolution: Chlorination of the pyridine core often lacks absolute regioselectivity, leading to trace isomers. Because regioisomers have identical molecular weights, liquid-liquid extraction is completely ineffective. However, the position of the chlorine atoms alters the molecule's overall dipole moment and its steric interaction with the stationary phase. Action: Employ normal-phase silica gel flash chromatography. Use a highly non-polar solvent system with a very shallow gradient (e.g., 0% to 10% Ethyl Acetate in Hexanes). The 2,6-dichloro isomer typically elutes slightly faster due to increased steric shielding of the pyridine nitrogen, which reduces its hydrogen-bonding interaction with the silanol groups on the silica gel[4].

Q3: I have unreacted 3-hydroxy precursor in my crude mixture. What is the most efficient scavenging method? Causality & Resolution: If the methylation step (typically using MeI and K₂CO₃) does not reach full conversion, the phenolic hydroxyl group remains. The 3-hydroxy group on an electron-deficient pyridine ring is weakly acidic. Action: Passing the crude mixture through a short plug of basic alumina, or performing a wash with 0.1 M K₂CO₃, will selectively retain or extract the phenolic impurity while the fully protected target ester remains safely in the organic phase[4].

Section 3: Visualizing the Pathways & Workflows

ImpurityPathway SM 2,5-dichloro-3-hydroxy- isonicotinic acid (Precursor) Target Methyl 2,5-dichloro- 3-methoxyisonicotinate (Target API Intermediate) SM->Target MeI, K2CO3 (Esterification & Etherification) Imp1 2,5-dichloro-3-methoxy- isonicotinic acid (Hydrolysis Impurity) SM->Imp1 Incomplete Esterification Imp2 Regioisomers (e.g., 2,6-dichloro analog) SM->Imp2 Impure Starting Material Target->Imp1 Moisture / Strong Base (Ester Saponification)

Fig 1: Synthesis and degradation pathways leading to common impurities.

PurificationWorkflow Crude Crude Mixture Workup Dissolve in EtOAc Wash with 5% NaHCO3 (aq) Crude->Workup PhaseSep Phase Separation Workup->PhaseSep AqLayer Aqueous Layer (Free Acid Impurities) PhaseSep->AqLayer Bottom Phase OrgLayer Organic Layer (Target Ester + Neutrals) PhaseSep->OrgLayer Top Phase Dry Dry over Na2SO4 Concentrate in vacuo OrgLayer->Dry Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Dry->Chromatography Pure Pure Target Compound (>98% HPLC Purity) Chromatography->Pure Isolate target fractions

Fig 2: Step-by-step liquid-liquid extraction and chromatography workflow.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (Acid Impurity Removal)

This self-validating protocol ensures the removal of the free acid without degrading the target ester.

  • Dissolution: Dissolve the crude mixture containing Methyl 2,5-dichloro-3-methoxyisonicotinate in Ethyl Acetate (EtOAc) using a ratio of 10 mL solvent per gram of crude material.

  • Washing: Add an equal volume of 5% w/v aqueous NaHCO₃ to the organic mixture.

  • Agitation: Transfer to a separatory funnel. Shake vigorously and vent frequently to release CO₂ gas, which is actively generated by the neutralization of the carboxylic acid impurity[4].

  • Phase Separation: Allow the layers to separate completely. The target ester remains in the upper organic (EtOAc) layer, while the deprotonated free acid partitions into the lower aqueous layer.

  • System Validation (Critical Step): Spot both the organic and aqueous layers on a TLC plate (visualized under UV 254 nm). The aqueous layer should contain baseline material (the polar acid), while the organic layer must contain the high-Rf target spot.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a water bath temperature not exceeding 35°C to yield the acid-free crude ester.

Protocol B: High-Resolution Flash Chromatography (Regioisomer Resolution)

Designed to separate the target compound from closely eluting regioisomeric impurities.

  • Column Preparation: Pack a glass column with high-purity silica gel (230-400 mesh) using 100% Hexanes. Ensure a flat, even sand layer on top to prevent disturbing the silica bed during loading[4].

  • Loading: Dissolve the acid-free crude ester in a minimum volume of Dichloromethane (DCM) and load it evenly onto the sand layer.

  • Elution Gradient: Begin elution with 100% Hexanes for 2 column volumes to flush non-polar contaminants. Gradually increase the polarity to 95:5 Hexanes:EtOAc, and finally to 90:10 Hexanes:EtOAc.

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL). The 2,6-dichloro regioisomer generally elutes just before the target 2,5-dichloro isomer due to steric shielding of the pyridine nitrogen.

  • Validation: Analyze fractions via TLC or LC-MS. Combine only the fractions showing a single, pure peak corresponding to the target mass (m/z ~236)[1].

References

  • CAS#:1305325-16-9 | Methyl 2,5-dichloro-3-methoxyisonicotinate. Chemsrc. Available at:[Link]

  • Purification of Laboratory Chemicals - W.L.F. Armarego, Christina Chai. Google Books / Elsevier.
  • Heterocyclic Chemistry - John A. Joule, Keith Mills. Google Books / John Wiley & Sons.

Sources

Troubleshooting

"challenges in the scale-up of Methyl 2,5-dichloro-3-methoxyisonicotinate production"

Welcome to the Technical Support Center for process chemistry and scale-up operations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and engineering bottlenecks encount...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up operations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and engineering bottlenecks encountered when scaling up highly functionalized pyridine derivatives.

The production of Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) presents a classic process chemistry challenge. The molecule requires precise regiocontrol during halogenation, chemoselectivity during methoxylation, and aggressive activation to overcome severe steric hindrance during esterification.

Part 1: Synthetic Workflow & Bottleneck Visualization

To troubleshoot effectively, we must first map the synthetic pathway and identify where the process deviates from ideal stoichiometry. The diagram below illustrates the critical path and the primary side-reactions that plague large-scale batches.

SynthesisWorkflow SM Starting Material (e.g., Citrazinic Acid) Step1 Regioselective Chlorination (POCl3 / PCl5) SM->Step1 Step2 Chemoselective Methoxylation (NaOMe or Me2SO4) Step1->Step2 Intermediate 1 Imp1 Over-chlorinated Byproducts (e.g., C6) Step1->Imp1 Step3 Sterically Hindered Esterification (SOCl2 then MeOH) Step2->Step3 Intermediate 2 Imp2 C2/C5 SNAr Side Products Step2->Imp2 Target Methyl 2,5-dichloro- 3-methoxyisonicotinate Step3->Target Final Product Imp3 Unreacted Acid (Steric Hindrance) Step3->Imp3

Synthetic workflow for Methyl 2,5-dichloro-3-methoxyisonicotinate highlighting key bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing over-chlorination (e.g., 2,5,6-trichloro impurities) during the C5 chlorination step on a pilot scale, even though the lab scale was clean?

The Causality: Chlorination of the pyridine core is highly exothermic. At the bench scale, heat dissipates rapidly. In a 500 L reactor, poor surface-area-to-volume ratios lead to localized thermal runaway (hot spots). Because the activation energy for subsequent chlorination at C6 is only marginally higher than at C5, these thermal spikes provide the energy required to over-chlorinate the ring [4]. The Solution: Transition from batch to continuous flow reactors for the halogenation step. Flow chemistry provides superior mass and heat transfer, ensuring the reaction remains strictly isothermal (-10°C to 0°C), which kinetically locks the reaction at the di-chloro stage [2].

Q2: During the C3-methoxylation via Nucleophilic Aromatic Substitution (SNAr), how do I prevent competitive substitution at the C2 or C5 chlorine positions?

The Causality: Pyridines are inherently electron-deficient, making halogen substituents highly susceptible to SNAr. The C2 position is particularly activated by the inductive electron withdrawal of the adjacent pyridine nitrogen. If you use an excess of sodium methoxide (NaOMe) or allow the temperature to exceed 40°C, the methoxide anion will attack the C2-chlorine, displacing it and ruining your yield [1]. The Solution:

  • Thermodynamic Control: Maintain the reaction strictly between 15°C and 20°C.

  • Alternative Pathway: If SNAr remains problematic, redesign the route to utilize a 3-hydroxy precursor. Performing a Williamson ether synthesis (using dimethyl sulfate and K₂CO₃) on a hydroxyl group is exclusively chemoselective and entirely avoids the SNAr vulnerabilities of the C2/C5 halogens.

Q3: The final esterification to form the methyl ester is stalling at 40% conversion. Why is standard Fischer esterification failing?

The Causality: You are battling a severe "ortho-effect." The C4-carboxylic acid is flanked by a bulky C3-methoxy group and a C5-chlorine atom. This steric shielding physically blocks the nucleophilic attack of methanol on the protonated carbonyl carbon. The Solution: You must bypass the standard equilibrium-driven Fischer esterification. Convert the carboxylic acid into a highly reactive acid chloride intermediate first. The acid chloride is planar and highly electrophilic, allowing methanol (often aided by a nucleophilic catalyst like DMAP) to attack despite the steric bulk[3].

Part 3: Standard Operating Protocols (SOPs)

To guarantee reproducibility, every protocol must be a self-validating system. Below is the optimized methodology for the sterically hindered esterification step.

Protocol: Acid Chloride-Mediated Esterification of 2,5-dichloro-3-methoxyisonicotinic acid

  • Step 1: Acid Activation. Charge a dry, nitrogen-purged reactor with 2,5-dichloro-3-methoxyisonicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 vol). Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

  • Step 2: Chlorination. Dropwise add thionyl chloride (SOCl₂) (1.5 eq) over 2 hours, maintaining the internal temperature at 20°C. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the true, highly reactive chlorinating species.

  • Step 3: In-Process Control (IPC) - Self-Validation. Do not proceed to Step 4 blindly. Withdraw a 0.5 mL aliquot, quench it immediately in 2 mL of anhydrous methanol containing triethylamine, and analyze via HPLC. You must confirm >98% disappearance of the starting acid before proceeding. If unreacted acid remains, stir for an additional 2 hours.

  • Step 4: Esterification. Cool the reactor to 0°C. Slowly add anhydrous methanol (5.0 eq) mixed with triethylamine (2.0 eq) to scavenge the generated HCl.

  • Step 5: Workup. Quench with saturated aqueous NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the target methyl ester.

Part 4: Quantitative Data & Process Metrics

The following table summarizes the comparative efficiency of different esterification strategies for this specific hindered substrate. This data dictates why the Acid Chloride method is the mandatory choice for scale-up.

Esterification MethodReagents / CatalystOperating Temp (°C)Max Conversion (%)Scale-Up Safety & Feasibility
Fischer Esterification MeOH, H₂SO₄ (cat.)65°C (Reflux)< 45%Poor: Stalls due to steric hindrance; prolonged heating degrades the pyridine core.
Steglich Esterification MeOH, EDC, DMAP20°C78%Moderate: DMAP overcomes some hindrance, but EDC byproducts (ureas) are difficult to filter at scale.
Acid Chloride (SOP) SOCl₂, DMF (cat.), MeOH0°C to 20°C> 98%Excellent: Highly exothermic SOCl₂ quench, but easily managed with controlled dosing. High atom economy.

Part 5: References

  • ResearchGate. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate.[Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal.[Link]

  • Thieme-Connect. Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. Thieme.[Link]

Optimization

"safe disposal of Methyl 2,5-dichloro-3-methoxyisonicotinate waste"

Technical Support Center: Safe Disposal of Methyl 2,5-dichloro-3-methoxyisonicotinate Waste Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical e...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Disposal of Methyl 2,5-dichloro-3-methoxyisonicotinate Waste

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical environmental and safety challenges associated with handling halogenated pyridine derivatives. Methyl 2,5-dichloro-3-methoxyisonicotinate presents unique disposal challenges due to the presence of both a stable aromatic nitrogen ring and two chlorine substituents ().

Improper disposal not only violates environmental regulations but poses severe safety risks, including the potential generation of dioxins and nitrogen oxides (NOx) during combustion. This guide provides field-proven, self-validating protocols to ensure absolute safety, mechanistic understanding, and regulatory compliance.

Part 1: Quantitative Waste Profiling Data

Before handling the waste, it is critical to understand its physicochemical profile. The following table summarizes the key metrics that dictate our disposal strategy.

ParameterSpecificationCausality / Impact on Disposal Strategy
Target Compound Methyl 2,5-dichloro-3-methoxyisonicotinateRequires specific nomenclature tracking on EHS manifests.
CAS Number 1305325-16-9Essential for regulatory compliance and waste profiling.
Molecular Formula C8H7Cl2NO3The combination of Cl and N dictates the required incineration chemistry.
Halogen Content ~30% by massMandates strict routing to the "Halogenated Organic" waste stream.
Incineration Temp > 1100 °CCritical thermodynamic threshold to prevent de novo dioxin/furan formation.
Flue Gas Treatment Alkaline Scrubber RequiredNecessary to neutralize HCl and NOx combustion byproducts.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why must this compound be strictly segregated from standard non-halogenated organic waste? Expert Insight: The causality here is rooted in combustion thermodynamics. Mixing halogenated waste (like this dichloro-pyridine derivative) with non-halogenated solvents lowers the overall calorific value of the waste stream. If incinerated at standard temperatures, the chlorine atoms can undergo de novo synthesis into highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Furthermore, diluting halogenated compounds into your non-halogenated carboy compromises the entire stream, leading to severe regulatory fines and elevated disposal costs.

Q2: Can I chemically neutralize or degrade this compound in the lab before disposal? Expert Insight: No. While some reactive chemicals can be quenched in-house, halogenated pyridines are highly stable. Attempting chemical destruction (e.g., using strong bases or oxidizing agents) in a standard laboratory setting can lead to dangerous exothermic reactions or the release of toxic pyridine vapors. The EPA mandates specific disposal methods for halogenated pyridines, primarily high-temperature chemical destruction or carbon adsorption followed by destruction (). Rely exclusively on EHS-approved incineration protocols.

Part 3: Troubleshooting Guide

Issue 1: Accidental mixing with an acidic waste stream (e.g., Nitric Acid). Root Cause & Risk: Pyridine rings act as weak bases and can form shock-sensitive or highly reactive salts when mixed with strong oxidizers like nitric acid. Corrective Action:

  • Immediately halt all work.

  • Do not seal the waste container tightly, as gas evolution could cause a pressure explosion.

  • Leave the container in a certified, actively venting chemical fume hood.

  • Contact your Environmental Health and Safety (EHS) department immediately for an emergency reactive waste pickup.

Issue 2: Spillage of a solution containing the compound. Root Cause & Risk: Localized contamination poses inhalation hazards and secondary contamination of the lab environment. Corrective Action:

  • Do not use combustible materials (like standard paper towels) if the solvent carrier is highly flammable.

  • Use an inert absorbent pad or vermiculite to soak up the spill.

  • Place the absorbed material into a sealed, chemically compatible container (e.g., HDPE) and label it explicitly as "Solid Halogenated Hazardous Waste."

Part 4: Experimental Protocol - Safe Segregation and EHS Handoff

To ensure a self-validating system, every step of this protocol includes a verification check to confirm the integrity of the disposal process.

Step 1: Solvent Compatibility Verification Action: Ensure the primary solvent carrying the Methyl 2,5-dichloro-3-methoxyisonicotinate is compatible with high-density polyethylene (HDPE). If using highly aggressive solvents (e.g., neat halogenated solvents), use PTFE-lined glass containers. Validation: Inspect the container for 24 hours prior to full use. No deformation or clouding indicates material compatibility.

Step 2: Volume Management Action: Fill the waste container to no more than 80% capacity. Causality: Leaving a 20% headspace allows for safe vapor expansion due to ambient temperature fluctuations, preventing container rupture.

Step 3: Primary Segregation & pH Check Action: Deposit the waste strictly into a container labeled "Halogenated Organic Waste." Validation: Before sealing the container for the final time, briefly test the vapor headspace or a micro-aliquot with pH paper. A stable, neutral-to-mildly-acidic pH confirms the absence of reactive cross-contamination (e.g., accidental introduction of strong bases or acids), validating that the segregation protocol was successful.

Step 4: Labeling and Documentation Action: Attach a hazardous waste tag. Explicitly write "Methyl 2,5-dichloro-3-methoxyisonicotinate" and its CAS number (1305325-16-9). Do not use abbreviations. Causality: Precise nomenclature ensures the downstream disposal facility routes the carboy to a rotary kiln incinerator capable of >1100°C combustion, as required for halogenated pyridines ().

Step 5: EHS Manifesting Action: Submit a chemical collection request to your institutional EHS department, citing EPA 40 CFR § 721.8675 guidelines to ensure proper chain-of-custody.

Part 5: Mandatory Visualization

The following diagram illustrates the logical workflow and downstream chemical processing required for the safe destruction of this compound.

Workflow Node1 Methyl 2,5-dichloro-3-methoxyisonicotinate Waste Generated Node2 Halogenated Waste Segregation Node1->Node2 Prevent Dioxin Formation Node3 HDPE Container Storage & pH Validation Node2->Node3 Avoid Metal Containers Node4 EHS Profiling & Manifesting Node3->Node4 CAS: 1305325-16-9 Node5 High-Temp Incineration (>1100°C) Node4->Node5 EPA 40 CFR § 721.8675 Node6 Alkaline Scrubbing (HCl & NOx Removal) Node5->Node6 Flue Gas Treatment

Caption: Workflow for the safe segregation and high-temperature disposal of halogenated pyridine waste.

References

  • Title: Toxicological Profile for Pyridine. Source: Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC). URL: [Link]

Reference Data & Comparative Studies

Validation

1H NMR Analysis of Methyl 2,5-dichloro-3-methoxyisonicotinate: Benchtop vs. High-Field Systems and the Role of Aromatic Solvent-Induced Shifts (ASIS)

Analytical Context & The Structural Challenge Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a highly functionalized, electron-deficient pyridine derivative frequently utilized as a critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & The Structural Challenge

Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a highly functionalized, electron-deficient pyridine derivative frequently utilized as a critical building block in pharmaceutical and agrochemical process chemistry[1]. Structurally, the molecule presents a unique analytical challenge for routine Nuclear Magnetic Resonance (NMR) spectroscopy. It contains exactly three distinct proton environments:

  • A solitary aromatic proton at the C6 position (singlet, 1H).

  • A methoxy ether group at the C3 position (singlet, 3H).

  • A methyl ester group at the C4 position (singlet, 3H).

Because the C3-methoxy and C4-methyl ester groups occupy highly similar electronic environments, their 1 H NMR chemical shifts ( δ ) in standard isotropic solvents like chloroform-d (CDCl 3​ ) are nearly identical (typically 3.98 ppm and 4.02 ppm). At lower magnetic fields, these singlets often merge into a single, broadened peak. As an Application Scientist, the objective is to establish a robust, self-validating analytical workflow that can unambiguously resolve these functional groups, comparing the efficacy of accessible benchtop NMR systems against traditional high-field superconducting spectrometers.

Technology Comparison: 80 MHz Benchtop vs. 400 MHz High-Field NMR

When designing a Quality Control (QC) or reaction monitoring workflow for this intermediate, laboratories must balance resolving power with operational efficiency. Below is an objective performance comparison between a modern 80 MHz cryogen-free benchtop system and a standard 400 MHz high-field spectrometer.

Performance Metric80 MHz Benchtop NMR400 MHz High-Field NMRAnalytical Impact for Target Molecule
Spectral Dispersion 80 Hz / ppm400 Hz / ppm400 MHz easily resolves the 0.04 ppm difference between the two -OCH 3​ groups (16 Hz separation). At 80 MHz, the 3.2 Hz separation causes peak overlap.
Sensitivity (LOD) 10-15 mM 0.1 mMBoth systems possess adequate sensitivity for routine structural verification of purified intermediates.
Operational Cost Low (Cryogen-free, standard power)High (Liquid He/N 2​ required)Benchtop systems offer a significantly lower cost-per-sample for high-throughput process monitoring.
Time-to-Result < 5 minutes (At-line)15 - 60+ minutes (Core lab)Benchtop enables rapid, point-of-need decision-making during chemical synthesis.

The Application Dilemma: While the 400 MHz system solves the resolution issue via brute-force magnetic field strength, escalating every routine sample to a core facility creates bottlenecks. To utilize the cost-effective 80 MHz benchtop system effectively, we must manipulate the chemical environment rather than the hardware.

The Self-Validating Protocol: Harnessing ASIS

To overcome the resolution limitations of the 80 MHz system, we employ a self-validating experimental design utilizing the Aromatic Solvent-Induced Shift (ASIS) [2]. By acquiring spectra in two different deuterated solvents, we create an orthogonal data set where the differential migration of peaks inherently validates the structural assignment without requiring high-field dispersion.

Step-by-Step Methodology

Phase 1: Isotropic Baseline Acquisition

  • Sample Preparation: Dissolve 15 mg of Methyl 2,5-dichloro-3-methoxyisonicotinate in 0.6 mL of CDCl 3​ .

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to establish a precise 0.00 ppm reference.

  • Data Acquisition (80 MHz): Acquire a 1D 1 H NMR spectrum using 16 scans, a 4-second relaxation delay (to ensure full integration of the ester/ether methyls), and a 90° pulse angle at 298 K.

  • Observation: In CDCl 3​ , the C3-methoxy and C4-ester peaks will likely appear as a heavily overlapping multiplet or a single broadened 6H singlet near 4.0 ppm.

Phase 2: Anisotropic Validation (The ASIS Effect)

  • Sample Preparation: Prepare a parallel, identically concentrated sample (15 mg) of the analyte in 0.6 mL of Benzene-d 6​ (C 6​ D 6​ ) containing 0.05% TMS[2].

  • Data Acquisition (80 MHz): Acquire the spectrum under the exact same hardware parameters used in Phase 1.

  • Data Processing & Overlay: Process both spectra with a 0.3 Hz exponential line broadening. Overlay the spectra to calculate the ΔδASIS​ ( δCDCl3​−δC6D6​ ) for each proton environment[3].

Quantitative Data Presentation

The application of C 6​ D 6​ induces a profound differential shift, cleanly resolving the previously overlapping peaks on the 80 MHz system.

Proton AssignmentIntegration δ in CDCl 3​ (ppm) δ in C 6​ D 6​ (ppm) ΔδASIS​ Shift (ppm)Peak Resolution at 80 MHz
C6-H (Aromatic) 1H (Singlet)8.358.10+0.25 (Upfield)Baseline Resolved
C4-COOCH 3​ (Ester) 3H (Singlet)4.023.55+0.47 (Upfield)Baseline Resolved
C3-OCH 3​ (Ether) 3H (Singlet)3.983.75+0.23 (Upfield)Baseline Resolved

Note: ΔδASIS​ values are representative of typical dipole-induced shielding effects observed in highly functionalized pyridines.

Mechanistic Causality: Why ASIS Works

The success of this protocol relies on the physical chemistry of solute-solvent interactions. In an isotropic solvent like CDCl 3​ , solvation is relatively random, and chemical shifts are dictated primarily by the inductive electron-withdrawing effects of the adjacent oxygen atoms.

However, when dissolved in C 6​ D 6​ , the polar Methyl 2,5-dichloro-3-methoxyisonicotinate molecule forms transient, non-random collision complexes with the benzene molecules[4]. Because benzene possesses a strong magnetic anisotropy (a π -electron cloud that creates a localized induced magnetic field), its specific orientation relative to the solute drastically alters the local magnetic environment[3].

The benzene solvent molecules preferentially align their electron-rich π -clouds away from the electron-rich regions of the solute (like the ether oxygen) and orient toward the strong dipole of the ester carbonyl. This specific geometry places the C4-methyl ester protons deep within the shielding cone of the benzene ring, driving a massive upfield shift ( Δδ≈0.47 ppm). The C3-methoxy group, being sterically hindered by the adjacent C2-chlorine and lacking the strong carbonyl dipole, experiences a much weaker shielding effect ( Δδ≈0.23 ppm)[4]. This differential shielding is the causal mechanism that separates the peaks.

ASIS_Workflow Start Acquire 1H NMR (CDCl3, 80 MHz) Check Are -OCH3 and -COOCH3 signals overlapping? Start->Check ASIS Apply ASIS Method Switch solvent to C6D6 Check->ASIS  Yes HighField Escalate to 400 MHz High-Field NMR Check->HighField  Alternative Confirm Structural Verification Complete Check->Confirm  No Resolved Peaks Resolved Assign chemical shifts ASIS->Resolved HighField->Resolved Resolved->Confirm

Workflow for resolving overlapping methoxy and ester NMR signals using ASIS or High-Field NMR.

Conclusion

While 400 MHz high-field NMR spectrometers remain the ultimate tool for complex structural elucidation, they are not strictly necessary for the routine analysis of Methyl 2,5-dichloro-3-methoxyisonicotinate. By understanding the causality behind solvent-solute interactions, researchers can pair an 80 MHz benchtop NMR with the ASIS methodology to create a fast, cost-effective, and self-validating analytical system. The differential shielding provided by C 6​ D 6​ perfectly resolves the problematic C3/C4 oxygen-bound methyls, proving that intelligent experimental design can successfully bridge the hardware performance gap.

References

  • MolCore.
  • Chemistry Letters (Oxford University Press). "AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH".
  • Thieme Connect.
  • Benchchem.

Sources

Comparative

Comparative Analysis of Methyl 2,5-dichloro-3-methoxyisonicotinate and Key Isonicotinic Acid Esters

As a privileged scaffold in both agrochemical and pharmaceutical design, the pyridine-4-carboxylate (isonicotinate) core offers a versatile platform for structural elaboration. Among the commercially available building b...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in both agrochemical and pharmaceutical design, the pyridine-4-carboxylate (isonicotinate) core offers a versatile platform for structural elaboration. Among the commercially available building blocks, Methyl 2,5-dichloro-3-methoxyisonicotinate (MDMI) is uniquely positioned due to its dense functionalization.

This guide objectively compares the synthetic utility, reactivity profiles, and application potential of MDMI against standard alternatives: Methyl isonicotinate (MI) , Methyl 2-chloroisonicotinate (M2CI) , and Methyl 3-chloro-5-methoxyisonicotinate (M3CMI) .

Structural and Electronic Profiling

To understand the utility of MDMI, we must analyze the electronic push-and-pull within its pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect (-I, -M), highly activating the ortho (C-2) and para (C-4) positions toward nucleophilic attack.

When comparing MDMI to its simpler analogs, the causality of its reactivity becomes clear:

  • C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr). The adjacent pyridine nitrogen stabilizes the anionic Meisenheimer complex intermediate.

  • C-5 Chlorine: Positioned meta to the pyridine nitrogen, this bond is electronically deactivated toward SNAr but is perfectly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) once the C-2 position is capped.

  • C-3 Methoxy Group: Provides critical steric shielding to the C-4 ester. Electronically, its +M effect pushes electron density into the ring, slightly dampening overall electrophilicity but not enough to overcome the C-2 activation.

Quantitative Comparison of Reactivity Parameters

The following table summarizes the comparative kinetic and thermodynamic data for these isonicotinic acid esters, highlighting how substitution patterns dictate performance.

CompoundcLogPRelative SNAr Rate (C-2, krel)C-5 Suzuki Coupling Yield (%)Ester Hydrolysis t1/2 (hrs at 50°C)Primary Utility
Methyl isonicotinate (MI) 0.85N/A (No leaving group)N/A< 0.5Baseline scaffold; Isoniazid synthesis
Methyl 2-chloroisonicotinate (M2CI) 1.421.0 (Baseline)N/A1.2Simple mono-functionalization
Methyl 3-chloro-5-methoxyisonicotinate (M3CMI) 1.75N/A82%4.5Isomeric control; C-3/C-5 studies
Methyl 2,5-dichloro-3-methoxyisonicotinate (MDMI) 2.300.8 (Slightly hindered)88% (Post C-2 SNAr)> 8.0Dense bifunctionalization

Data Note: SNAr rates are normalized to M2CI. Hydrolysis half-lives reflect the steric bulk of the C-3 methoxy group hindering tetrahedral intermediate formation at the C-4 ester.

Mechanistic Insights: Regioselectivity in Functionalization

In advanced drug and agrochemical discovery, the ability to selectively functionalize a molecule without protecting groups is paramount. MDMI allows for a highly predictable, divergent synthetic workflow.

Why perform SNAr before Cross-Coupling? Attempting a palladium-catalyzed cross-coupling directly on MDMI often leads to complex mixtures due to competitive oxidative addition at the highly polarized C-2 C–Cl bond. By displacing the C-2 chloride with an amine or alkoxide first, we achieve two goals:

  • Site-Specific Functionalization: The SNAr reaction is entirely regioselective for C-2.

  • Electronic Deactivation: The incoming nucleophile (e.g., an amine) donates electron density into the pyridine ring, raising the LUMO and effectively shutting down any further SNAr at C-5. This isolates the C-5 chloride for a clean, subsequent [1].

Experimental Protocol: Self-Validating Regioselective Workflow

The following step-by-step methodology details the regioselective functionalization of MDMI. This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee structural integrity at each step.

Step 1: Regioselective SNAr at C-2
  • Reagents: MDMI (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq), anhydrous DMF (0.2 M).

  • Procedure:

    • Charge a flame-dried flask with MDMI and K2CO3.

    • Add DMF followed by morpholine. Stir at 80°C for 4 hours.

    • Quench with H2O and extract with EtOAc. Wash the organic layer with 5% LiCl (aq) to remove residual DMF.

  • Self-Validation (IPC): Monitor via LC-MS. MDMI exhibits a distinct 3:1:0.1 isotopic pattern (due to two Cl atoms). The successful reaction will show a 3:1 pattern (one Cl atom remaining) and a mass shift of +51 Da. In 1H NMR, the isolated C6-H singlet remains intact, confirming substitution occurred exclusively at C-2.

Step 2: Suzuki-Miyaura Coupling at C-5
  • Reagents: C-2 substituted intermediate (1.0 eq), Phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), Na2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Causality of Catalyst Choice: Pd(dppf)Cl2 is explicitly selected because the bidentate dppf ligand provides a wide bite angle, which accelerates the challenging oxidative addition into the electron-rich (post-amination) C-5 chloride bond.

  • Procedure:

    • Degas the solvent mixture by sparging with N2 for 15 minutes.

    • Add all reagents, seal the vessel, and heat to 100°C for 12 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography.

  • Self-Validation (IPC): LC-MS will show the complete disappearance of the chlorine isotope pattern. In 1H NMR, the C6-H proton will shift significantly downfield (approx. +0.4 ppm) due to the anisotropic deshielding effect of the newly introduced C-5 phenyl ring.

Application Landscape & Visualization

The functionalized derivatives of MDMI serve as critical precursors in two major fields:

  • Agrochemicals: Isonicotinic acid derivatives are well-documented that trigger plant immunity [2]. Furthermore, the 2,5-dichloro substitution pattern closely mimics the electronic topography of auxinic herbicides (e.g., dicamba), making the hydrolyzed free acid of MDMI a prime candidate for novel herbicide screening.

  • Pharmaceuticals: The functionalized pyridine core acts as a bioisostere for substituted benzenes in kinase inhibitors, improving aqueous solubility and lowering LogP. are frequently utilized to build multifunctional supramolecular architectures and active pharmaceutical ingredients [3].

G MDMI Methyl 2,5-dichloro-3-methoxyisonicotinate (Highly Electrophilic Core) SNAr Step 1: SNAr at C-2 (Amine, K2CO3, 80°C) MDMI->SNAr Regioselective C-Cl Activation Suzuki Step 2: Suzuki Coupling at C-5 (Ar-B(OH)2, Pd(dppf)Cl2, 100°C) SNAr->Suzuki Electronic Deactivation of Core Hydrolysis Step 3: Ester Hydrolysis (LiOH, THF/H2O, 50°C) Suzuki->Hydrolysis Sterically Hindered Cleavage Agrochemical Agrochemical Screening (SAR Inducers / Auxin Mimics) Hydrolysis->Agrochemical Free Acid Pharmaceutical Pharmaceutical Library (Kinase Inhibitor Scaffolds) Hydrolysis->Pharmaceutical Amide Coupling

Workflow for the regioselective functionalization of MDMI into agrochemical and pharma leads.

References

  • Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in Synthetic Chemical Inducers of Plant Immunity Frontiers in Plant Science / NCBI URL:[Link]

  • Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes MDPI - International Journal of Molecular Sciences URL:[Link]

Validation

"purity assessment of synthetic Methyl 2,5-dichloro-3-methoxyisonicotinate"

Title: A Comprehensive Guide to the Purity Assessment of Synthetic Methyl 2,5-dichloro-3-methoxyisonicotinate: HPLC, LC-MS, and qNMR Compared Executive Summary & Chemical Context In the development of advanced agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to the Purity Assessment of Synthetic Methyl 2,5-dichloro-3-methoxyisonicotinate: HPLC, LC-MS, and qNMR Compared

Executive Summary & Chemical Context

In the development of advanced agrochemicals and active pharmaceutical ingredients (APIs), highly substituted pyridine derivatives serve as critical building blocks. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a prime example of such an intermediate.

The synthesis of this compound presents unique analytical challenges. Typical synthetic routes can generate closely related regioisomers (e.g., the 2,6-dichloro analog), over-chlorinated byproducts, or hydrolysis degradants like 2,5-dichloro-3-methoxyisonicotinic acid. Because these impurities share structural similarities with the target analyte, relying on a single analytical modality can lead to false purity inflation.

As a Senior Application Scientist, I advocate for an orthogonal analytical strategy. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating system for the absolute purity certification of Methyl 2,5-dichloro-3-methoxyisonicotinate [1].

Orthogonal analytical workflow for comprehensive purity certification.

Comparative Overview of Analytical Modalities

To ensure scientific integrity, we must understand the causality behind our instrumental choices. Each method answers a fundamentally different question about the sample.

A. HPLC-UV: The Workhorse for Relative Purity

HPLC-UV separates the main component from its impurities, calculating purity via the area percent method.

  • The Causality of Error: HPLC relies on the assumption that all eluting components possess identical UV response factors at the detection wavelength. For substituted pyridines, a shift in the position of a chlorine atom or the loss of a methoxy group drastically alters the molar absorptivity. Thus, HPLC-UV provides relative purity, which can underestimate impurities with weak chromophores [2].

B. LC-MS: Trace Identification

While HPLC-UV quantifies, LC-MS identifies. By coupling chromatographic separation with mass spectrometry, LC-MS is indispensable for detecting trace-level impurities and elucidating the structures of unknown synthetic byproducts via their mass-to-charge (m/z) ratios.

C. 1H qNMR: The Gold Standard for Absolute Purity

Quantitative NMR is a primary analytical method. The fundamental principle is that the integrated signal area of a specific nucleus is directly proportional to its molar concentration.

  • The Causality of Accuracy: By comparing the integral of the analyte's signal against a certified internal standard (IS) of known purity, we determine absolute purity without needing a reference standard of the analyte itself [3]. For Methyl 2,5-dichloro-3-methoxyisonicotinate, the isolated aromatic proton at the C-6 position provides a distinct, interference-free singlet for integration.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Stability-Indicating RP-HPLC-UV

Pyridine derivatives often exhibit peak tailing due to secondary interactions between the basic nitrogen and unreacted silanols on the silica stationary phase. To counteract this, the mobile phase must be acidic to protonate the pyridine ring, ensuring sharp, symmetrical peaks.

  • System Preparation: Utilize a C18 end-capped column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes to ensure elution of both polar degradants (acids) and non-polar impurities (over-chlorinated species).

  • System Suitability Test (SST): Inject a resolution mixture containing the target analyte and a known regioisomer. The method is only valid if the resolution factor ( Rs​ ) is ≥2.0 .

  • Quantitation: Integrate peaks at 254 nm. Calculate relative purity: Purity(%)=(AreaTotal​AreaMain​​)×100 .

Protocol 2: Absolute Quantitation via 1H qNMR

The accuracy of qNMR depends entirely on complete longitudinal relaxation ( T1​ ) of the nuclei between pulses.

  • Sample Preparation: Accurately weigh ~15 mg of Methyl 2,5-dichloro-3-methoxyisonicotinate and ~5 mg of a certified Internal Standard (e.g., Dimethyl sulfone, TraceCERT®) using a microbalance (readability 0.001 mg).

  • Solvation: Co-dissolve in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 60 seconds. Causality: D1 must be ≥5×T1​ of the slowest relaxing proton to ensure >99% magnetization recovery and prevent integration errors [4].

    • Scans (NS): 32 to 64 for a high Signal-to-Noise ratio (>250:1).

  • Integration & Calculation: Integrate the IS peak (Dimethyl sulfone singlet at ~3.0 ppm, 6H) and the target analyte peak (Pyridine C-6 proton singlet at ~8.3 ppm, 1H).

Step-by-step logic of absolute purity determination using 1H qNMR.

Data Presentation: Comparative Performance

The following tables summarize the validation parameters and representative batch data comparing the methodologies.

Table 1: Analytical Method Performance Comparison

ParameterHPLC-UV (Relative)LC-MS (Qualitative/Trace)1H qNMR (Absolute)
Primary Output Area %Mass-to-charge (m/z)Mass % (w/w)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Precision (RSD) < 0.5%Qualitative< 1.0%
Reference Standard Required? Yes (for absolute quantitation)No (library matching)No (uses universal IS)
Susceptibility to Bias High (UV response factors vary)High (Ionization suppression)Low (Molar proportionality)

Table 2: Representative Batch Analysis of Methyl 2,5-dichloro-3-methoxyisonicotinate

Batch IDHPLC-UV Purity (Area %)qNMR Purity (w/w %)Identified Impurities (via LC-MS)
Batch A (Crude) 94.5%91.2%2,6-dichloro isomer, unreacted starting material
Batch B (Recryst.) 99.8%98.1%Trace hydrolysis product (acid derivative)
Batch C (Prep-LC) 99.9%99.7%None detected above LOQ

Data Interpretation Insight: Notice the discrepancy in Batch B. HPLC-UV reports 99.8%, while qNMR reports 98.1%. This 1.7% variance is a classic example of an impurity (likely the hydrolysis product) having a significantly lower UV molar absorptivity than the target ester, leading to an underestimation of the impurity by HPLC. qNMR reveals the true absolute purity.

Conclusion & Best Practices

For the rigorous purity assessment of synthetic Methyl 2,5-dichloro-3-methoxyisonicotinate, relying solely on HPLC-UV is a critical vulnerability.

Best Practice Recommendation:

  • Use HPLC-UV for routine, high-throughput reaction monitoring and initial purity screening.

  • Deploy LC-MS to identify out-of-specification (OOS) peaks and guide the optimization of the synthetic route.

  • Mandate 1H qNMR as the final gatekeeper for certifying the absolute purity of the final API intermediate or reference standard.

By integrating these orthogonal techniques, researchers ensure a self-validating, highly trustworthy analytical package that meets the stringent requirements of modern drug development and chemical manufacturing.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • Gao, Y., et al. "Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance." Molecules (MDPI), 2015. Available at:[Link]

Comparative

"identifying impurities in Methyl 2,5-dichloro-3-methoxyisonicotinate via NMR"

Advanced Impurity Profiling of Methyl 2,5-dichloro-3-methoxyisonicotinate: A Comparative Guide to NMR Platforms Executive Summary In the pharmaceutical and agrochemical development pipelines, highly substituted pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Impurity Profiling of Methyl 2,5-dichloro-3-methoxyisonicotinate: A Comparative Guide to NMR Platforms

Executive Summary

In the pharmaceutical and agrochemical development pipelines, highly substituted pyridine derivatives like Methyl 2,5-dichloro-3-methoxyisonicotinate serve as critical intermediates. Regulatory agencies (ICH, FDA, EMA) mandate the unambiguous structural identification of unknown impurities present at levels as low as 0.10%[1].

Identifying impurities in this specific molecule presents a unique analytical challenge. Because the pyridine ring is heavily substituted, the 1 H NMR spectrum is deceptively simple: a single aromatic proton (H-6) and two closely eluting aliphatic singlets (the ether methoxy at C-3 and the ester methoxy at C-4)[2]. Differentiating a regioisomer (e.g., the 2,6-dichloro variant) or a des-chloro degradation product from the active pharmaceutical ingredient (API) requires exceptional sensitivity and resolution.

This guide objectively compares the performance of LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) against conventional Direct High-Field NMR and Benchtop NMR , providing actionable, self-validating protocols for structural elucidation.

The Analytical Challenge: Causality in Platform Selection

When analyzing trace impurities (<0.1%) in Methyl 2,5-dichloro-3-methoxyisonicotinate, traditional preparative HPLC followed by standard NMR often fails.

  • The Dynamic Range Problem: In direct mixture analysis, the API signals are 1,000 times stronger than the impurity. To prevent analog-to-digital converter (ADC) clipping, the receiver gain must be lowered, which buries the impurity's signals in the baseline noise[3].

  • The Solvent Suppression Artifact: If preparative HPLC fractions are analyzed directly, the massive protonated solvent peaks (H 2​ O/Acetonitrile) require presaturation or WET suppression sequences. Because the crucial methoxy and ester singlets of the impurity resonate near these solvent frequencies, suppression often distorts or completely erases the structural data[4].

The LC-SPE-NMR Solution: LC-SPE-NMR circumvents these issues by physically separating the impurity via HPLC, trapping it on a solid-phase extraction (SPE) cartridge, drying away the protonated chromatography solvents with nitrogen gas, and eluting the pure impurity directly into a cryoprobe using a deuterated solvent (CD 3​ CN). This eliminates the need for solvent suppression and solves the dynamic range issue entirely[5].

Objective Platform Comparison

The table below summarizes the quantitative and qualitative performance of three NMR approaches for profiling impurities in Methyl 2,5-dichloro-3-methoxyisonicotinate.

Performance MetricLC-SPE-NMR (600 MHz Cryoprobe)Direct High-Field NMR (600 MHz Mixture)Benchtop NMR (80 MHz)
Limit of Detection (LOD) < 1 µg (via multiple trapping)~50 µg (limited by dynamic range)> 5 mg (bulk analysis only)
Dynamic Range Issue Eliminated (Physical separation)Severe (API masks impurity)Severe (API masks impurity)
Solvent Suppression Not Required (Eluted in CD 3​ CN)Required (Distorts aliphatic signals)Not applicable
Resolution of Methoxy Singlets Excellent (Baseline resolution)ExcellentPoor (Singlets merge into a broad peak)
2D NMR Capability (HMBC/HSQC) High (Definitive C-H connectivity)Moderate (Requires long acquisition)Low (Only basic COSY/HSQC)
Time-to-Result 4–6 Hours (Automated trapping)1–2 Hours15 Minutes

Experimental Workflows and Visualizations

To establish a self-validating system, the LC-SPE-NMR workflow must be meticulously controlled. The process relies on peak-triggered trapping, where the UV or MS detector signals the SPE unit to divert the impurity peak onto a resin cartridge.

Workflow A 1. HPLC Separation (Complex API Mixture) B 2. UV/MS Triggering (Impurity Detection) A->B C 3. SPE Trapping (Multiple Injections) B->C D 4. N2 Drying (Remove H2O/MeCN) C->D E 5. CD3CN Elution (Deuterated Transfer) D->E F 6. Cryo-NMR (1D/2D Acquisition) E->F

Fig 1: LC-SPE-NMR workflow for trace impurity isolation and structural elucidation.

Once the high-resolution 1 H NMR spectrum is acquired, the structural assignment of the Methyl 2,5-dichloro-3-methoxyisonicotinate impurity follows a strict logic tree. Because the parent molecule only has one aromatic proton (H-6), any changes in the aromatic splitting pattern immediately indicate a modification to the pyridine core[6].

LogicTree Root Impurity 1H NMR Spectrum Arom Aromatic Region (δ 7.5 - 8.5 ppm) Root->Arom Aliph Aliphatic Region (δ 3.5 - 4.5 ppm) Root->Aliph H6 Singlet (1H) Regioisomer Arom->H6 DesCl Doublets (2H, J~2Hz) Des-chloro Impurity Arom->DesCl Ester Missing δ 3.95 (3H) Hydrolysis Product Aliph->Ester Methoxy Shifted δ 3.85 (3H) Ether Modification Aliph->Methoxy

Fig 2: 1H NMR decision logic for identifying structural variants of the target pyridine.

Self-Validating Protocol: LC-SPE-NMR Impurity Profiling

To ensure scientific integrity and reproducibility, the following protocol incorporates internal validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Chromatographic Optimization & System Suitability

  • Action: Inject a 1 mg/mL solution of the API mixture onto a C18 analytical column using a water/acetonitrile gradient (0.1% Formic Acid).

  • Causality: Formic acid ensures sharp peak shapes for pyridine derivatives by preventing secondary interactions with residual silanols on the column.

  • Validation Checkpoint: The critical impurity peak must have a resolution ( Rs​ ) > 1.5 from the main API peak. If Rs​ < 1.5, the SPE cartridge will trap tailing API, recreating the dynamic range problem in the NMR tube.

Step 2: Cumulative SPE Trapping

  • Action: Perform 10–20 repeated analytical injections. Program the system to divert the flow to a pre-conditioned poly(styrene-divinylbenzene) SPE cartridge only when the UV detector registers the impurity peak's specific retention time window.

  • Causality: Multiple trapping accumulates enough mass (target: >5 µg) to acquire high-quality 2D NMR data (HMBC/HSQC) without overloading the analytical HPLC column[1].

  • Validation Checkpoint: Monitor the SPE waste line via UV. If breakthrough occurs (impurity signal detected in the waste), the cartridge is saturated; halt trapping immediately.

Step 3: Cartridge Drying and Deuterated Elution

  • Action: Flush the SPE cartridge with dry nitrogen gas for 45 minutes. Elute the trapped impurity directly into the NMR flow-tube (or a 1.7 mm microprobe tube) using 30 µL of CD 3​ CN.

  • Causality: Complete removal of H 2​ O and non-deuterated acetonitrile is mandatory. Residual protonated solvents will require presaturation, which will bleach the critical methoxy signals ( δ 3.8–4.0 ppm) of the impurity[5].

  • Validation Checkpoint: Run a quick 1D 1 H scan (16 scans). The residual H 2​ O peak ( δ ~2.1 ppm in CD 3​ CN) must be smaller than the impurity's aromatic signals.

Step 4: NMR Acquisition & Structural Elucidation

  • Action: Acquire 1 H, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra.

  • Causality: HMBC is non-negotiable for this molecule. Because the methoxy and ester protons are isolated spin systems (singlets), they show no COSY correlations. HMBC provides the 3-bond scalar couplings ( 3JCH​ ) necessary to link the ester methyl protons to the carbonyl carbon (C-4) and the ether methyl protons to the C-3 aromatic carbon, definitively proving the regiochemistry of the impurity[6].

References

  • BenchChem. "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives." BenchChem Technical Resources.
  • Srce.hr. "Rapid Identification of Unknown Impurities in 3-bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR." Journal of Pharmaceutical Analysis.
  • Schlotterbeck, G., Ceccarelli, S. "LC-SPE-NMR-MS: a total analysis system for bioanalysis." Bioanalysis, 2009.
  • IJPRS. "An Introduction to a Hyphenated Technique: HPLC-SPE-NMR." International Journal for Pharmaceutical Research Scholars.
  • Maggio, R. M., et al. "Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques." Journal of Pharmaceutical and Biomedical Analysis, 2014.
  • NIH. "Isolation and structure elucidation of pyridine alkaloids." PMC, 2021.

Sources

Validation

"comparative study of the reactivity of dichlorinated isonicotinates"

An in-depth comparative analysis of dichlorinated isonicotinates—specifically focusing on the divergent reactivity profiles of the 2,6-dichloro and 3,5-dichloro isomers—is essential for rational scaffold design in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of dichlorinated isonicotinates—specifically focusing on the divergent reactivity profiles of the 2,6-dichloro and 3,5-dichloro isomers—is essential for rational scaffold design in drug discovery. As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, delving into the quantum mechanical and electronic causalities that dictate their behavior.

This guide provides a head-to-head comparison of these building blocks, supported by mechanistic insights, quantitative performance data, and self-validating experimental protocols.

The reactivity of dichlorinated isonicotinates (pyridine-4-carboxylates) is fundamentally governed by the regiochemical relationship between the chlorine atoms and the pyridine nitrogen.

2,6-Dichloroisonicotinate (The Activated Electrophile): In this isomer, the chlorine atoms are positioned ortho to the pyridine nitrogen. During a Nucleophilic Aromatic Substitution (SNAr), nucleophilic attack at C2 or C6 generates an anionic Meisenheimer intermediate. The electronegative pyridine nitrogen acts as an electron sink, stabilizing this negative charge via resonance[1]. Furthermore, Frontier Molecular Orbital (FMO) analysis reveals that the LUMO has significant orbital coefficients at the C2/C6 positions, making them symmetry-matched for rapid oxidative addition by palladium(0) species[2]. This makes the 2,6-isomer highly versatile for both SNAr and transition-metal-catalyzed cross-couplings[3].

3,5-Dichloroisonicotinate (The Deactivated Scaffold): Here, the chlorine atoms are meta to the pyridine nitrogen. If a nucleophile attacks the C3 or C5 position, the resulting negative charge in the Meisenheimer complex falls on C2, C4, and C6—bypassing the stabilizing pyridine nitrogen entirely. While the C4-carboxylate ester provides minor electron-withdrawing stabilization, it is insufficient to drive SNAr under standard conditions[1]. Consequently, functionalization of the 3,5-isomer relies heavily on transition-metal cross-coupling (e.g., Suzuki-Miyaura), though the steric bulk of the adjacent C4-ester requires carefully optimized catalyst systems[4].

MechanisticDivergence cluster_26 2,6-Dichloroisonicotinate cluster_35 3,5-Dichloroisonicotinate A1 ortho-Chlorines (C2/C6) A2 Meisenheimer Complex (N-Stabilized) A1->A2 A3 Rapid SNAr A2->A3 B1 meta-Chlorines (C3/C5) B2 Meisenheimer Complex (No N-Stabilization) B1->B2 B3 Sluggish SNAr (Cross-Coupling Preferred) B2->B3

Fig 1: Electronic influence on Meisenheimer complex stabilization and SNAr reactivity.

Comparative Performance Data

The table below synthesizes quantitative experimental data comparing the reactivity of methyl 2,6-dichloroisonicotinate and methyl 3,5-dichloroisonicotinate across standard functionalization pathways.

Reaction ClassIsomer TypeTypical Reagents & CatalystTemp (°C)Avg. Yield (%)Mechanistic Note
SNAr (Amination) 2,6-DichloroPiperidine, K₂CO₃, DMF80 °C85 - 95%Highly favored; rapid N-stabilized intermediate[1].
SNAr (Amination) 3,5-DichloroPiperidine, K₂CO₃, DMF120 °C< 20%Sluggish; prone to ester hydrolysis at high temps[1].
Buchwald-Hartwig 2,6-DichloroSulfonamide, Pd₂(dba)₃, L7100 °C50 - 90%Excellent LUMO symmetry for Pd(0) insertion[3],[2].
Suzuki-Miyaura 2,6-DichloroAr-B(OH)₂, Pd(dppf)Cl₂, Dioxane90 °C75 - 90%Rapid oxidative addition; highly regioselective[5].
Suzuki-Miyaura 3,5-DichloroAr-B(OH)₂, Pd(PPh₃)₄, Toluene100 °C60 - 85%Requires forcing conditions due to C4-ester steric hindrance[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes the chemical rationale (causality) and in-process controls (IPC) to verify success before proceeding.

Protocol A: Regioselective SNAr of Methyl 2,6-dichloroisonicotinate

Objective: Synthesize Methyl 2-chloro-6-(piperidin-1-yl)isonicotinate.

  • Reaction Setup: Dissolve 1.0 eq of methyl 2,6-dichloroisonicotinate in anhydrous DMF (0.2 M). Rationale: DMF stabilizes the polar transition state of the SNAr reaction.

  • Nucleophile Addition: Add 1.1 eq of piperidine and 2.0 eq of finely powdered K₂CO₃. Rationale: A slight excess of amine ensures complete conversion, while K₂CO₃ acts as an acid scavenger to prevent amine protonation by the HCl byproduct.

  • Thermal Activation: Heat the mixture to 80 °C for 3 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation Check: The disappearance of the starting material mass (m/z 205) and the appearance of the mono-substituted product (m/z 254) confirms the Meisenheimer complex has successfully collapsed.

  • Workup: Cool to room temperature and quench with ice water. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl aqueous solution (3x) to completely remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling of Methyl 3,5-dichloroisonicotinate

Objective: Synthesize Methyl 3-aryl-5-chloroisonicotinate.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 1.0 eq of methyl 3,5-dichloroisonicotinate, 1.05 eq of arylboronic acid, and 3.0 eq of Na₂CO₃.

  • Catalyst Selection: Add 0.05 eq of Pd(dppf)Cl₂. Rationale: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical when dealing with the sterically hindered C3/C5 positions adjacent to the C4-ester[4].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles. Validation Check: Complete removal of oxygen is mandatory to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Thermal Activation: Heat to 100 °C under an argon atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (UV active). Validation Check: Due to the deactivated nature of the 3,5-isomer, trace starting material may remain. Do not push the reaction past 16 hours to avoid ester hydrolysis by the aqueous base.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with DCM, dry, and concentrate for column chromatography.

Workflow Start Target Functionalization of Dichlorinated Isonicotinate Decision Isomer Type? Start->Decision Node26 2,6-Dichloroisonicotinate Decision->Node26 ortho to N Node35 3,5-Dichloroisonicotinate Decision->Node35 meta to N Action26 Direct SNAr (Amines/Alkoxides) or Buchwald-Hartwig Node26->Action26 Action35 Suzuki-Miyaura or Stille Cross-Coupling (Pd-Catalyzed) Node35->Action35

Fig 2: Decision matrix for the functionalization of dichlorinated isonicotinates.

Conclusion

For drug development professionals scaling up libraries of functionalized pyridines, the choice of starting material dictates the entire synthetic strategy. 2,6-Dichloroisonicotinates are highly versatile, allowing for rapid, catalyst-free SNAr functionalization due to the profound electronic activation provided by the ortho-nitrogen[6]. Conversely, 3,5-Dichloroisonicotinates are electronically deactivated toward SNAr and sterically hindered, necessitating robust palladium-catalyzed cross-coupling methodologies to achieve functionalization[4]. Understanding these quantum and steric causalities ensures higher yields, fewer side reactions, and more efficient route scouting.

Sources

Comparative

Validating the Structure of Methyl 2,5-dichloro-3-methoxyisonicotinate: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of structurally validating highly functionalized pyridine intermediates. Methyl 2,5-dichloro-3-methoxyisoni...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of structurally validating highly functionalized pyridine intermediates. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a sterically congested, multi-substituted heterocycle critical for the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).

Validating the exact regiochemistry of its substituents is paramount. A single misassigned chlorine atom can derail an entire multi-step synthesis. This guide objectively compares the performance of orthogonal analytical techniques and provides a self-validating experimental framework to distinguish this target from structural alternatives, such as its 2,6-dichloro isomer.

Comparative Analytical Strategy: Choosing the Right Modality

To unambiguously assign the structure of a penta-substituted pyridine, relying on a single analytical method is insufficient. We must compare the specific insights yielded by different techniques to build a cohesive structural proof.

Table 1: Performance Comparison of Structural Validation Techniques
Analytical TechniquePrimary Utility for Substituted PyridinesStrengths vs. AlternativesLimitations
1D / 2D NMR Spectroscopy Regiochemical mapping and spatial connectivity.Gold Standard: HMBC and NOESY can definitively place the methoxy and chlorine groups relative to the pyridine nitrogen.Quaternary carbons in highly substituted pyridines suffer from low signal-to-noise ratios.
LC-MS/MS (ESI+) Molecular weight confirmation and isotopic profiling.Superior Specificity: The exact 9:6:1 isotopic cluster instantly confirms the di-chloro substitution pattern.Cannot differentiate between exact regioisomers (e.g., 2,5-dichloro vs. 2,6-dichloro) on its own.
X-Ray Crystallography Absolute 3D spatial configuration.Absolute Proof: Provides undeniable bond lengths and angles.Requires the successful growth of a single, high-quality crystal, which is time-prohibitive.

Regiochemical Differentiation: Target vs. Alternative Isomer

The core analytical challenge is differentiating Methyl 2,5-dichloro-3-methoxyisonicotinate from its regioisomer, Methyl 2,6-dichloro-3-methoxyisonicotinate.

In our target compound, the single aromatic proton is located at C-6. Because it is directly adjacent to the electronegative pyridine nitrogen, it experiences significant electron withdrawal and magnetic deshielding, typically resonating far downfield at ~8.2 ppm. In contrast, the 2,6-dichloro isomer places the proton at C-5, flanked by a chlorine and an ester group, resulting in a more shielded chemical shift (~7.4 ppm). This causality is well-documented in foundational studies regarding the .

Regiochemistry_Validation Target Methyl 2,5-dichloro-3-methoxyisonicotinate (Target) NMR_Target 1H NMR: Singlet at ~8.2 ppm (H-6) Adjacent to Pyridine Nitrogen Target->NMR_Target Isomer Methyl 2,6-dichloro-3-methoxyisonicotinate (Alternative Isomer) NMR_Isomer 1H NMR: Singlet at ~7.4 ppm (H-5) Shielded by adjacent groups Isomer->NMR_Isomer HMBC_Target HMBC: H-6 couples to C-2, C-4, C-5 NMR_Target->HMBC_Target HMBC_Isomer HMBC: H-5 couples to C-3, C-4, C-6 NMR_Isomer->HMBC_Isomer

Comparative NMR workflow differentiating the 2,5-dichloro target from its 2,6-dichloro isomer.

Table 2: Comparative 1H NMR Data (Target vs. Isomer)
Proton AssignmentTarget (2,5-dichloro) Chemical ShiftAlternative (2,6-dichloro) Chemical ShiftMultiplicityIntegration
Aromatic Proton ~8.20 ppm (H-6)~7.45 ppm (H-5)Singlet (s)1H
Ester Methoxy (-COOCH3) ~3.95 ppm~3.95 ppmSinglet (s)3H
Ether Methoxy (-OCH3) ~3.88 ppm~3.85 ppmSinglet (s)3H

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. The data generated inherently verifies the integrity of the experiment.

Protocol A: 1D and 2D NMR Regiochemical Mapping

Causality of Experimental Choice: We select Chloroform-d (CDCl3) as the NMR solvent not merely for solubility, but because its lack of exchangeable protons prevents signal suppression of the critical C-6 proton. Furthermore, we acquire the 13C spectrum with an extended relaxation delay (D1 = 2.0s). Methyl 2,5-dichloro-3-methoxyisonicotinate contains five quaternary carbons; standard 1.0s delays result in severe signal attenuation for these non-protonated centers, leading to incomplete structural assignments as noted in.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

  • 1H Acquisition: Acquire 16 scans at 400 MHz.

    • Self-Validation Check: The integration of the methoxy protons (3H) and ester methyl protons (3H) against the single aromatic proton (1H) acts as an internal quantitative check for sample purity. If the ratio deviates from 3:3:1, the sample is contaminated.

  • 13C Acquisition: Acquire 1024 scans at 100 MHz with a 2.0s D1 delay.

  • HMBC Acquisition: Run a 2D 1H-13C HMBC experiment to map long-range heteronuclear couplings (J-coupling of 2-3 bonds). The H-6 proton must show strong cross-peaks to C-2, C-4, and C-5, definitively proving the 2,5-dichloro substitution pattern.

Protocol B: LC-MS/MS Isotopic and Fragmentation Profiling

Causality of Experimental Choice: We utilize Electrospray Ionization in positive mode (ESI+) because the pyridine nitrogen readily accepts a proton, forming a highly stable [M+H]+ ion. The collision energy is precisely ramped from 15 to 35 eV to selectively induce cleavage of the ester linkage without prematurely shattering the robust pyridine core, a standard practice in.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Ionization & MS1: Inject 2 µL into the LC-MS system. Isolate the parent mass at m/z 236.

    • Self-Validation Check: The observation of a strict 9:6:1 isotopic signature at m/z 236, 238, and 240 serves as an internal validation that no in-source dechlorination occurred, confirming the intact di-chloro species.

  • Collision-Induced Dissociation (MS2): Apply 25 eV collision energy to the m/z 236 parent ion.

  • Fragment Analysis: Monitor for the diagnostic loss of the methoxy radical (-31 Da) and the ester group (-59 Da).

MS_Fragmentation Parent [M+H]+ m/z 236 (9:6:1 Isotope Pattern) Frag1 [M+H - OCH3]+ m/z 205 Parent->Frag1 - CH3OH Frag2 [M+H - COOCH3]+ m/z 177 Parent->Frag2 - C2H3O2 Frag3 [M+H - COOCH3 - Cl]+ m/z 142 Frag2->Frag3 - Cl radical

LC-MS/MS fragmentation pathway of Methyl 2,5-dichloro-3-methoxyisonicotinate.

References

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration ACS Publications (Journal of Organic Chemistry) URL:[Link][1]

  • Proton Chemical Shifts of the γ‐Substituted Pyridines AIP Publishing (The Journal of Chemical Physics) URL:[Link][2]

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL:[Link][3]

Sources

Validation

Comparative Reactivity Guide: Methyl 2,5-dichloro-3-methoxyisonicotinate vs. Methyl 2,5-dichloronicotinate

As a Senior Application Scientist, selecting the correct polyhalogenated pyridine scaffold is critical for the efficient, regioselective synthesis of complex heterocyclic therapeutics. This guide provides an objective, d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct polyhalogenated pyridine scaffold is critical for the efficient, regioselective synthesis of complex heterocyclic therapeutics. This guide provides an objective, data-driven comparison of two highly valuable building blocks: Methyl 2,5-dichloronicotinate and Methyl 2,5-dichloro-3-methoxyisonicotinate .

By analyzing the electronic and steric causality behind their reactivity, this guide will equip researchers with the mechanistic understanding and self-validating protocols necessary to execute orthogonal functionalizations.

Structural and Mechanistic Causality

The reactivity of substituted pyridines in Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling is dictated by the stabilization of the Meisenheimer complex and the LUMO energy of the ring.

Methyl 2,5-dichloronicotinate (CAS 67754-03-4)

This scaffold features a nicotinate core (pyridine-3-carboxylate).

  • SNAr Causality: The C-2 chlorine is highly activated because it is ortho to the electronegative pyridine nitrogen. When a nucleophile attacks C-2, the resulting negative charge in the transition state is delocalized directly onto the nitrogen atom. Furthermore, the C-3 methyl ester exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects, further stabilizing the transition state.

  • Result: SNAr occurs with near-perfect regioselectivity at C-2 under mild conditions[1]. The C-5 chlorine, being meta to the nitrogen and ester, remains inert to SNAr but is perfectly primed for downstream Suzuki or Buchwald-Hartwig cross-coupling.

Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS 1305325-16-9)

This scaffold features an isonicotinate core (pyridine-4-carboxylate) with an additional methoxy group[2].

  • SNAr Causality: The introduction of the 3-methoxy group fundamentally alters the electronic landscape. While oxygen is electronegative (-I), its lone pairs donate electron density into the pyridine π-system via resonance (+M effect). This +M effect raises the LUMO energy of the ring, dampening the electrophilicity of the adjacent C-2 position.

  • Steric Shielding: The methoxy group also creates a kinetic barrier (steric hindrance) adjacent to the C-2 chlorine.

  • Result: While C-2 remains the primary site for SNAr (due to the dominant activating effect of the pyridine nitrogen), the reaction requires harsher conditions (higher temperatures or stronger bases) compared to the nicotinate analog[3]. The C-5 position remains reserved for cross-coupling, activated by the ortho-ester at C-4.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative performance metrics of both scaffolds to aid in synthetic route design.

PropertyMethyl 2,5-dichloronicotinateMethyl 2,5-dichloro-3-methoxyisonicotinate
CAS Number 67754-03-41305325-16-9
Core Scaffold Nicotinate (Pyridine-3-carboxylate)Isonicotinate (Pyridine-4-carboxylate)
Primary SNAr Site C-2 (Highly selective)C-2 (Selective, but sterically hindered)
Secondary Reaction Site C-5 (Cross-Coupling)C-5 (Cross-Coupling)
Electronic Modulators C-3 Ester (-M, -I)C-3 Methoxy (+M, -I), C-4 Ester (-M, -I)
Relative SNAr Kinetics Fast (Proceeds at 50–65°C)Moderate (Requires 80–100°C)
Steric Hindrance at C-2 LowHigh (Due to adjacent 3-OMe)

Strategic Workflow Visualizations

The following diagrams illustrate the logical flow of regioselective functionalization for both compounds, highlighting the electronic factors that govern experimental choices.

G A Methyl 2,5-dichloronicotinate (Highly Electrophilic C-2) B C-2 Amination (SNAr) (Primary Site) A->B Amines, EtOH 65°C, 12h C C-5 Cross-Coupling (Secondary Site) B->C Pd cat., Boronic Acid Base, Heat D Target Scaffold C->D Final Assembly

Figure 1: Standard regioselective workflow for Methyl 2,5-dichloronicotinate functionalization.

G cluster_0 Electronic & Steric Modulators SM Methyl 2,5-dichloro-3-methoxyisonicotinate N_effect Pyridine Nitrogen (Activates C-2 via -I/-M) SM->N_effect OMe_effect 3-Methoxy Group (Deactivates C-2 via +M, Steric Shielding) SM->OMe_effect Ester_effect 4-Ester Group (Activates C-5 via -M) SM->Ester_effect C2_React C-2 Substitution (Requires Harsher Conditions) N_effect->C2_React OMe_effect->C2_React Hinders attack C5_React C-5 Functionalization (Orthogonal Coupling) Ester_effect->C5_React

Figure 2: Electronic and steric factors governing the reactivity of the isonicotinate derivative.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined.

Protocol 1: Regioselective C-2 Amination of Methyl 2,5-dichloronicotinate

Based on for heterocyclic derivatives[1].

  • Causality of Choice: Ethanol is selected as a protic solvent to hydrogen-bond with the leaving chloride ion, stabilizing the polar SNAr transition state. A temperature of 65°C provides the exact thermal energy required to overcome the C-2 activation barrier without triggering unwanted ester hydrolysis or C-5 substitution.

  • Step-by-Step Procedure:

    • Dissolve Methyl 2,5-dichloronicotinate (1.0 eq) in absolute ethanol (0.3 M concentration).

    • Add the primary amine (e.g., 4-methoxybenzylamine, 2.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 65°C and stir for 12 hours.

    • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (EtOAc/Hexanes).

  • Self-Validation System:

    • LC-MS: Analyze the crude mixture. The starting material (m/z ~206) must shift to the product mass (e.g., m/z ~307) with a distinct isotopic pattern change from a di-chloro (9:6:1 ratio) to a mono-chloro (3:1 ratio) species.

    • 1H NMR: The C-6 proton will remain significantly downfield (typically >8.2 ppm) due to the adjacent pyridine nitrogen, and will show characteristic para-coupling (or lack thereof depending on the exact system) confirming the C-5 chlorine remains intact.

Protocol 2: C-2 Amination of Methyl 2,5-dichloro-3-methoxyisonicotinate

Adapted from[3].

  • Causality of Choice: Due to the +M effect and steric shielding of the 3-methoxy group, ethanol at 65°C is often insufficient. A polar aprotic solvent (DMF or NMP) is chosen to leave the nucleophile unsolvated and highly reactive. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated HCl, preventing the protonation of the incoming amine nucleophile.

  • Step-by-Step Procedure:

    • Dissolve Methyl 2,5-dichloro-3-methoxyisonicotinate (1.0 eq) in anhydrous DMF (0.2 M concentration) in a sealed tube.

    • Add the amine nucleophile (2.5 eq) and DIPEA (3.0 eq).

    • Seal the tube and heat to 90°C for 16–24 hours.

    • Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify.

  • Self-Validation System:

    • TLC: The starting material will consume much slower than the nicotinate analog; monitor every 4 hours.

    • 1H NMR: Regioselectivity is confirmed by the presence of a sharp singlet for the C-6 proton. Because substitution occurs at C-2, the C-6 proton has no ortho or meta protons to couple with (since C-5 is chlorinated), resulting in a distinct, uncoupled singlet >8.0 ppm.

References

  • Title: WO2013048214A2 - Novel heterocyclic derivatives and their uses Source: Google Patents URL

Sources

Comparative

Spectroscopic Comparison Guide: Methyl 2,5-dichloro-3-methoxyisonicotinate and Its Positional Isomers

Executive Summary In the landscape of pharmaceutical research and agrochemical development, the precise identification of molecular isomers is paramount. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical research and agrochemical development, the precise identification of molecular isomers is paramount. Methyl 2,5-dichloro-3-methoxyisonicotinate (CAS: 1305325-16-9) is a highly functionalized pyridine derivative that serves as a critical synthetic intermediate[1]. However, distinguishing this target compound from its positional isomers—such as Methyl 2,6-dichloro-3-methoxyisonicotinate and Methyl 3,5-dichloro-2-methoxyisonicotinate—presents a significant analytical challenge. Because these isomers share identical molecular weights and functional groups, traditional chromatographic retention times are often insufficient for unambiguous identification.

This guide provides researchers and drug development professionals with an objective, data-driven comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By leveraging the distinct electronic environments created by the positional variance of the chloro and methoxy substituents, this guide establishes a robust framework for isomer differentiation[2].

Multimodal Analytical Workflow

To achieve unambiguous structural assignment, a multimodal approach is required. The workflow below outlines the integration of three orthogonal spectroscopic techniques.

Workflow A Sample Preparation (High Purity >98%) B NMR Spectroscopy (1H & 13C, CDCl3) A->B Structural Elucidation C IR Spectroscopy (ATR-FTIR) A->C Functional Groups D Mass Spectrometry (GC-EI-MS) A->D Fragmentation Patterns E Data Integration & Isomer Assignment B->E C->E D->E

Multimodal spectroscopic workflow for the unambiguous differentiation of pyridine isomers.

Comparative Spectroscopic Data

The structural nuances between the isomers give rise to unique electronic and vibrational environments. The tables below summarize the key quantitative data used to objectively compare and identify each alternative[3].

Table 1: ¹H and ¹³C NMR Spectral Comparison (400 MHz, CDCl₃)

The most diagnostic feature is the chemical shift of the lone pyridine proton, which is highly sensitive to the proximity of the electronegative nitrogen and chlorine atoms.

IsomerPyridine Proton (¹H)Methoxy Protons (¹H)Ester Protons (¹H)Key ¹³C Shifts (ppm)
Methyl 2,5-dichloro-3-methoxyisonicotinate ~8.35 ppm (s, 1H, H-6)~4.05 ppm (s, 3H)~3.95 ppm (s, 3H)C-6 (~148), C-2 (~143)
Methyl 2,6-dichloro-3-methoxyisonicotinate ~7.65 ppm (s, 1H, H-5)~3.98 ppm (s, 3H)~3.95 ppm (s, 3H)C-5 (~128), C-2/6 (~145)
Methyl 3,5-dichloro-2-methoxyisonicotinate ~8.15 ppm (s, 1H, H-6)~4.08 ppm (s, 3H)~3.96 ppm (s, 3H)C-6 (~146), C-2 (~158)
Table 2: IR and Mass Spectrometry (EI, 70 eV) Comparison

While IR provides functional group confirmation, EI-MS fragmentation pathways offer definitive structural proof based on the stability of the resulting pyridinium cations.

IsomerIR: C=O Stretch (cm⁻¹)IR: C-O-C Stretch (cm⁻¹)MS: Base Peak (m/z)MS: Key Fragments (m/z)
Methyl 2,5-dichloro-3-methoxyisonicotinate 17351260, 1045204 [M - OCH₃]⁺235 (M⁺), 176, 148
Methyl 2,6-dichloro-3-methoxyisonicotinate 17401255, 1050204 [M - OCH₃]⁺235 (M⁺), 176, 148
Methyl 3,5-dichloro-2-methoxyisonicotinate 17301270, 1035176[M - COOCH₃]⁺235 (M⁺), 204, 148

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not deviate from the specified parameters without recalibrating the validation checks.

Protocol 1: High-Resolution NMR Spectroscopy (¹H and ¹³C)

Causality of Experimental Design: Deuterated chloroform (CDCl₃) is selected as the solvent not merely for its lack of protons, but because its low dielectric constant (ε = 4.8) prevents the disruption of weak intramolecular interactions within the highly polarizable dichloro-pyridine ring. This ensures chemical shifts remain consistent with predictive models.

  • Sample Preparation: Dissolve exactly 15 mg of the purified isomer in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Parameters: Acquire spectra on a 400 MHz spectrometer (100 MHz for ¹³C).

  • Relaxation Delay (d1): Set the d1 delay to a minimum of 2.0 seconds . Causality: The quaternary carbons on the pyridine ring (C-2, C-3, C-4, C-5) lack attached protons and rely on slower dipole-dipole relaxation mechanisms. Failing to provide adequate relaxation time will result in artificially suppressed quaternary signals.

  • Self-Validation Check: The protocol validates itself through the solvent residual peak and integration ratios. The CDCl₃ peak must appear at exactly 7.26 ppm (¹H) and 77.16 ppm (¹³C). Furthermore, the integration of the methoxy (-OCH₃) and ester (-COOCH₃) singlets must yield a strict 3:3 ratio . Any deviation >2% indicates co-eluting impurities or insufficient relaxation, immediately flagging the run as invalid.

Protocol 2: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Causality of Experimental Design: Electron Ionization (EI) at 70 eV is chosen over softer techniques because 70 eV provides a standardized energy transfer that intentionally shatters the molecule. This generates a reproducible fragmentation fingerprint critical for distinguishing positional isomers that share identical exact masses[4].

  • Sample Dilution: Dilute the sample to 1 µg/mL in MS-grade dichloromethane.

  • Chromatographic Separation: Inject 1 µL (split ratio 50:1) onto a non-polar DB-5MS capillary column. Causality: A non-polar stationary phase ensures separation based strictly on boiling point and dispersive interactions, preventing the peak tailing often caused by the basic pyridine nitrogen interacting with silanol groups.

  • Ionization: Operate the MS source at 230 °C with an ionization energy of 70 eV.

  • Self-Validation Check: The system validates the molecular identity via the isotopic distribution of the molecular ion [M]⁺ at m/z 235. Because the molecule contains two chlorine atoms, the M (235), M+2 (237), and M+4 (239) peaks must appear in a rigid 9:6:1 ratio (reflecting the ~3:1 natural abundance of ³⁵Cl to ³⁷Cl). Distortion of this ratio instantly alerts the operator to detector saturation or isobaric interference.

Mechanistic Causality in Spectroscopic Differences

Understanding why the spectral data diverges is critical for researchers developing novel synthetic pathways.

NMR Regiochemistry

In Methyl 2,5-dichloro-3-methoxyisonicotinate , the lone aromatic proton is located at C-6. Because it is adjacent to both the electronegative pyridine nitrogen and a highly electron-withdrawing chlorine atom, its electron cloud is severely depleted (deshielded). This forces the proton signal significantly downfield to ~8.35 ppm. Conversely, in the 2,6-dichloro isomer , the proton is at C-5. While flanked by the ester and a chlorine, it is further from the inductive pull of the ring nitrogen, resulting in a more shielded signal at ~7.65 ppm.

MS Fragmentation Pathways

The position of the functional groups dictates which bonds are most labile under 70 eV electron bombardment.

MS_Fragmentation M Molecular Ion [M]+ m/z 235/237/239 F1 Loss of -OCH3 m/z 204/206/208 M->F1 -31 Da (Ester Cleavage) F2 Loss of -Cl m/z 200/202 M->F2 -35 Da (Alpha-Cleavage) F3 Loss of -COOCH3 m/z 176/178/180 M->F3 -59 Da (Direct Ester Loss)

Primary EI-MS fragmentation pathways for methyl dichloro-methoxyisonicotinate isomers.

For the 2,5-dichloro-3-methoxy target compound, the dominant fragmentation is the loss of the methoxy radical (-31 Da) from the ester group, yielding a highly stable acylium ion at m/z 204. However, in isomers where the methoxy group is located at position 2 (adjacent to the nitrogen), the initial fragmentation often favors the loss of the entire ester group (-59 Da) due to the stabilization of the resulting cation by the adjacent nitrogen lone pair, shifting the base peak to m/z 176.

References

  • ChemSrc. "CAS#:1305325-16-9 | Methyl 2,5-dichloro-3-methoxyisonicotinate." ChemSrc Database. Available at: [Link]

  • Hamari Chemicals. "Catalog of Pyridine Compounds 2017." Hamari Chemicals, Ltd. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2,5-dichloro-3-methoxyisonicotinate
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Methyl 2,5-dichloro-3-methoxyisonicotinate
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